molecular formula C26H33ClN4O4 B12384802 MK-1468

MK-1468

カタログ番号: B12384802
分子量: 501.0 g/mol
InChIキー: ISEBFQYGEPKLRU-RZTXVSJASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-1468 is a useful research compound. Its molecular formula is C26H33ClN4O4 and its molecular weight is 501.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H33ClN4O4

分子量

501.0 g/mol

IUPAC名

(2S)-N-[7-chloro-6-[4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl]isoquinolin-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide

InChI

InChI=1S/C26H33ClN4O4/c1-25(16-35-15-22(25)32)31-6-4-30(5-7-31)21-11-17-12-23(28-14-18(17)10-20(21)27)29-24(33)19-13-26(19)2-8-34-9-3-26/h10-12,14,19,22,32H,2-9,13,15-16H2,1H3,(H,28,29,33)/t19-,22+,25-/m1/s1

InChIキー

ISEBFQYGEPKLRU-RZTXVSJASA-N

異性体SMILES

C[C@]1(COC[C@@H]1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)[C@H]5CC56CCOCC6)Cl

正規SMILES

CC1(COCC1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)C5CC56CCOCC6)Cl

製品の起源

United States

Foundational & Exploratory

MK-1468: A Technical Overview of a Novel LRRK2 Inhibitor for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] While current treatments primarily offer symptomatic relief, there is a significant unmet need for disease-modifying therapies.[1] Genetic studies have identified mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene as a significant risk factor for both familial and sporadic PD.[2][3] These mutations often lead to increased LRRK2 kinase activity, suggesting that inhibition of LRRK2 is a promising therapeutic strategy.[2][3] MK-1468 is a potent, selective, and brain-penetrant LRRK2 inhibitor developed for the potential treatment of Parkinson's disease.[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound is a type I, ATP-competitive inhibitor of LRRK2 kinase activity.[1][2] By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the transfer of phosphate to LRRK2 substrates, thereby reducing its downstream signaling. The primary pharmacodynamic biomarker for LRRK2 inhibition is the reduction of LRRK2 autophosphorylation at serine 935 (pSer935).[1][2] this compound has been shown to dose-dependently reduce pSer935 levels in the brain.[2]

Signaling Pathway

Mutations in the LRRK2 gene can lead to a hyperactive kinase state. This results in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The subsequent disruption of cellular processes, including lysosomal and mitochondrial function, is believed to contribute to the neurodegeneration observed in Parkinson's disease. By inhibiting LRRK2 kinase activity, this compound aims to prevent these downstream pathological events.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Hyperactivation pRab Phosphorylated Rab GTPases LRRK2->pRab Phosphorylation ATP ATP ATP->LRRK2 MK1468 This compound MK1468->LRRK2 Inhibition Vesicular_Trafficking Altered Vesicular Trafficking pRab->Vesicular_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction Vesicular_Trafficking->Lysosomal_Dysfunction Mitochondrial_Dysfunction Mitochondrial Dysfunction Vesicular_Trafficking->Mitochondrial_Dysfunction Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration Mitochondrial_Dysfunction->Neurodegeneration

Figure 1: LRRK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro and In Vivo Potency of this compound
ParameterSpecies/SystemValueReference
In vivo brain unbound IC50Rat (striatum)33 nM[2]
Ex vivo PBMC IC50Rat25 nM[2]
Table 2: Selectivity Profile of this compound
Assay TypeNumber of TargetsSelectivityReference
Kinase Panel265>100-fold[2]
Functional/Enzymatic/Binding117>1000-fold[2]
Table 3: Pharmacokinetic Properties of this compound
ParameterRatDogCynomolgus MonkeyReference
Oral Bioavailability (F%)56%100%9%[2]
Mean Residence Time (MRT)--3.6 h[2]
Brain Unbound Partition Coeff. (Kpu,u)0.3--[2]
Table 4: Projected Human Dose
DoseFrequencyBasisReference
18 - 48 mgBIDAllometric Scaling & IVIVE[2][4][5][6]

Experimental Protocols

Detailed methodologies were employed to characterize the pharmacodynamic and pharmacokinetic properties of this compound.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rats

This study aimed to establish the relationship between this compound exposure and its target engagement in the brain.

Experimental Workflow:

PK_PD_Workflow cluster_subjects Subjects & Dosing cluster_collection Sample Collection (2 hours post-dose) cluster_analysis Analysis Subjects Male Rats (8-10 weeks old) Dosing Oral Administration (PO) 1, 3, 10, 30, 100 mg/kg Subjects->Dosing Collection Tissue & Fluid Collection Dosing->Collection Plasma Plasma Collection->Plasma CSF Cerebrospinal Fluid Collection->CSF Brain Brain Collection->Brain Striatum Striatum Collection->Striatum PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Plasma->PK_Analysis CSF->PK_Analysis Brain->PK_Analysis PD_Analysis Pharmacodynamic Analysis (pSer935 Western Blot/ELISA) Striatum->PD_Analysis PK_Analysis->PD_Analysis Correlate Exposure and Target Engagement

Figure 2: Workflow for the Rat In Vivo PK/PD Study.

Methodology:

  • Animal Model: Male rats aged 8-10 weeks were utilized for the study.[2]

  • Dosing: this compound was administered orally at doses of 1, 3, 10, 30, and 100 mg/kg.[2]

  • Sample Collection: Two hours after administration, plasma, cerebrospinal fluid (CSF), and brain tissue were collected for pharmacokinetic analysis. The striatum was specifically dissected for pharmacodynamic analysis.[2]

  • Pharmacokinetic Analysis: Concentrations of this compound in plasma, CSF, and brain homogenates were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacodynamic Analysis: The levels of phosphorylated LRRK2 at serine 935 (pSer935) in the striatum were quantified, likely using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with a specific anti-pSer935-LRRK2 antibody.

Kinase Inhibition Assay

To determine the potency and selectivity of this compound, in vitro kinase inhibition assays were performed.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant LRRK2 enzyme and a suitable substrate (e.g., a generic peptide substrate like LRRKtide or a Rab protein) are prepared in a kinase assay buffer.

  • Compound Incubation: this compound is serially diluted and incubated with the LRRK2 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP, or non-radioactive methods that measure ADP production (e.g., ADP-Glo™) or use phosphorylation-specific antibodies.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Workflow Diagram:

Kinase_Assay_Workflow Reagents Prepare Reagents: - Recombinant LRRK2 - Kinase Buffer - Substrate - ATP Incubation Incubate LRRK2 Enzyme with this compound Reagents->Incubation Compound_Prep Prepare Serial Dilution of this compound Compound_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Quantify Substrate Phosphorylation Reaction_Stop->Detection Analysis Calculate IC50 Value Detection->Analysis

Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.
Preclinical Safety and Toxicology

This compound has undergone preliminary safety evaluation in non-human primates.

  • 7-Day Study (Rhesus Monkeys): this compound was tolerated at doses of 100, 200, or 800 mg/kg/day.[4]

  • 30-Day Study (Rhesus Monkeys): The compound was also tolerated at doses of 30, 100, or 500 mg/kg twice daily (b.i.d.).[4]

  • Observations: At higher doses (200 and 800 mg/kg/day in the 7-day study), there was evidence of lung effects, specifically hypertrophy of type 2 pneumocytes and an accumulation of intra-alveolar macrophages.[4]

These findings are crucial for determining the safety margin and for guiding dose selection in future clinical trials.

Conclusion

This compound is a highly selective and potent LRRK2 inhibitor with demonstrated target engagement in the central nervous system in preclinical models. Its mechanism of action directly addresses a genetically validated target for Parkinson's disease. The comprehensive preclinical data package, including its pharmacokinetic profile and initial safety assessment, supports its continued development as a potential disease-modifying therapy for Parkinson's disease. Further investigation in clinical trials will be necessary to establish its safety and efficacy in humans.

References

The Potent and Selective LRRK2 Inhibitor MK-1468: A Technical Guide for Neuronal Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. Inhibition of LRRK2 kinase activity is a promising strategy for the development of disease-modifying therapies for Parkinson's disease. This technical guide provides an in-depth overview of MK-1468, a potent, selective, and brain-penetrant LRRK2 inhibitor developed by Merck, with a focus on its application in neuronal cell research.

Mechanism of Action

This compound is a Type I ATP-competitive inhibitor of LRRK2. This means it binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of phosphate from ATP to its substrates. By blocking this phosphotransferase activity, this compound effectively reduces the phosphorylation of LRRK2 itself (autophosphorylation) at sites like Serine 935 (pS935) and the phosphorylation of downstream substrates such as Rab10.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTargetCell Line/SystemPotency (IC50)
Biochemical AssayLRRK2 (G2019S)-0.4 nM - 0.8 nM[1][2]
Cellular Assay (pS935)LRRK2Human PBMCs2.8 nM[1]

Table 2: In Vivo Potency and Pharmacokinetics of this compound

SpeciesAssayParameterValue
RatpS935 Inhibition (Striatum)IC5033 nM[3]
RatOral Bioavailability%F56%[3]
DogOral Bioavailability%F100%[3]
Rhesus MonkeyOral Bioavailability%F9%[3]

Table 3: Selectivity Profile of this compound

ParameterValue
Kinase Selectivity>100-fold selective against 265 off-target kinases
Broad Target Selectivity>1000-fold selective against a panel of 117 functional, enzyme, and radioligand binding assays

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways relevant to Parkinson's disease and the point of intervention for this compound. Pathogenic mutations in LRRK2 enhance its kinase activity, leading to increased phosphorylation of Rab GTPases. This dysregulation affects downstream processes such as vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction and degeneration.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 LRRK2 Mutations (e.g., G2019S)->LRRK2 pRab10 Phosphorylated Rab10 LRRK2->pRab10 Phosphorylation ATP ATP ATP->LRRK2 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Autophagy_Lysosomal_Function Autophagy/Lysosomal Function pRab10->Autophagy_Lysosomal_Function Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Autophagy_Lysosomal_Function->Neuronal_Dysfunction This compound This compound This compound->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for pLRRK2 (S935)

This workflow outlines the key steps to assess the inhibitory effect of this compound on LRRK2 autophosphorylation in neuronal cells.

WB_Workflow Cell_Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) Compound_Treatment 2. Treat with this compound (Dose-response) Cell_Culture->Compound_Treatment Cell_Lysis 3. Lyse Cells & Quantify Protein Compound_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Block Membrane Transfer->Blocking Primary_Ab 7. Incubate with Primary Antibodies (anti-pS935-LRRK2, anti-LRRK2, anti-Actin) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (pLRRK2 / Total LRRK2) Detection->Analysis

Caption: Western blot workflow for measuring LRRK2 pS935 inhibition.

Experimental Workflow: Cellular Target Engagement (NanoBRET™ Assay)

This diagram illustrates a typical workflow for confirming direct binding of this compound to LRRK2 in living neuronal cells.

CETSA_Workflow Transfection 1. Transfect Cells with NanoLuc-LRRK2 Fusion Vector Cell_Plating 2. Plate Cells in Assay Plate Transfection->Cell_Plating Tracer_Addition 3. Add NanoBRET™ Tracer Cell_Plating->Tracer_Addition Compound_Addition 4. Add this compound (Dose-response) Tracer_Addition->Compound_Addition Incubation 5. Incubate Compound_Addition->Incubation Substrate_Addition 6. Add NanoBRET™ Substrate Incubation->Substrate_Addition Detection 7. Measure BRET Signal Substrate_Addition->Detection Analysis 8. Calculate IC50 Detection->Analysis

Caption: Workflow for a NanoBRET™ LRRK2 target engagement assay.

Experimental Protocols

Western Blot for LRRK2 Ser935 Phosphorylation in SH-SY5Y Cells

This protocol is adapted from standard procedures and should be optimized for specific laboratory conditions.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of MEM/F12 medium supplemented with 10% FBS, 1 mM sodium pyruvate, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Plate SH-SY5Y cells in 6-well plates. Once the cells reach the desired confluency, treat with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-glycine polyacrylamide gel.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against pS935-LRRK2, total LRRK2, and a loading control (e.g., β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Phos-tag™ SDS-PAGE for Rab10 Phosphorylation

This method allows for the separation of phosphorylated and unphosphorylated Rab10 to assess LRRK2 substrate phosphorylation.

  • Sample Preparation: Prepare cell lysates as described in the Western blot protocol.

  • Phos-tag™ Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl2 according to the manufacturer's instructions.

    • Load equal amounts of protein lysate per lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Before transferring, wash the gel with transfer buffer containing EDTA to remove manganese ions, which can interfere with protein transfer.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane as described above.

    • Incubate with a primary antibody against total Rab10.

    • Proceed with secondary antibody incubation, detection, and analysis as described in the standard Western blot protocol. The phosphorylated Rab10 will appear as a slower-migrating band compared to the unphosphorylated form.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to LRRK2 in living cells.

  • Cell Transfection: Transfect HEK293 or SH-SY5Y cells with a NanoLuc®-LRRK2 fusion vector according to the manufacturer's protocol.

  • Cell Plating: Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Assay Procedure:

    • Add the NanoBRET™ tracer to the cells at the recommended concentration.

    • Add this compound at various concentrations (e.g., 11-point serial dilution).

    • Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Read the plate on a luminometer capable of measuring BRET signals (donor emission at 460 nm and acceptor emission at >600 nm).

  • Data Analysis: Calculate the BRET ratio and plot the data against the concentration of this compound to determine the IC50 value.

Neuroprotection Assay in SH-SY5Y Cells (MPP+ Model)

This assay evaluates the ability of this compound to protect neuronal cells from a Parkinson's disease-relevant toxin.

  • Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells as described previously. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Toxin Treatment: Add the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) at a pre-determined toxic concentration (e.g., 1-2 mM) and incubate for an additional 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying LDH release into the culture medium.

  • Data Analysis: Normalize the viability data to the untreated control and plot against the concentration of this compound to determine its protective effect.

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with excellent brain penetrance, making it a valuable tool for investigating the role of LRRK2 in neuronal function and dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in cellular models of Parkinson's disease to further elucidate the therapeutic potential of LRRK2 inhibition.

References

MK-1468: A Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MK-1468 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's Disease. Developed by Merck, this brain-penetrant, ATP-competitive, type-I inhibitor has demonstrated a remarkable selectivity profile, a critical attribute for minimizing off-target effects and ensuring a favorable safety profile. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, including quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows.

Executive Summary

This compound has been rigorously profiled against a broad panel of kinases, showcasing its high affinity for LRRK2 while maintaining a significant margin of selectivity against other kinases. The compound was subjected to inhibitory testing against 267 protein kinases and exhibited a 100-fold selectivity for 265 of these off-target kinases.[1][2] This high degree of selectivity is a notable achievement for a type-I inhibitor, given the conserved nature of the ATP-binding domain across the human kinome. Further screening against a panel of 117 functional assays, including enzymatic and radioligand binding tests, revealed a 1000-fold selectivity, underscoring its clean off-target profile.[1]

Quantitative Selectivity Data

The development of this compound involved extensive screening to determine its inhibitory activity against a wide array of kinases. While a comprehensive public list of IC50 values for all 265 kinases with over 100-fold selectivity is not available, the following table summarizes the known potency and key selectivity data for this compound and related compounds.

TargetAssay TypeResult (IC50/Ki)Notes
LRRK2 (wild-type)In vitro kinase assayPotentThis compound is a highly potent inhibitor of wild-type LRRK2.[1]
LRRK2 (G2019S)In vitro kinase assayPotentDemonstrates nearly equivalent potency against the common G2019S mutant of LRRK2, a key mutation in familial Parkinson's disease.[1]
Off-target kinases (265)In vitro kinase assay panel>100-fold selectivityThis compound exhibits greater than 100-fold selectivity against 265 other kinases in a panel of 267.[1][2]
MINK1, CLK2, IRAK4In vitro kinase assay panel<100-fold selectivityA similar compound from the same development program showed less than 100-fold selectivity against these kinases, suggesting they may be the primary off-targets for this chemical series.
LRRK2 pSer935In vivo (rat striatum)33 nM (unbound)Demonstrates potent in vivo target engagement by measuring the reduction of LRRK2 autophosphorylation at serine 935.[1]
LRRK2 pSer935Ex vivo (rat PBMCs)25 nM (unbound)Shows consistent potency in a peripheral biomarker assay.[1]

Experimental Protocols

The determination of this compound's kinase selectivity profile relies on robust and well-validated experimental methodologies. Below are detailed descriptions of the key assays typically employed in such a screening cascade.

In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered the gold standard for quantifying kinase activity due to their direct measurement of substrate phosphorylation.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphocellulose filter paper or beads

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and this compound at various concentrations in the kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Capture: Spot the reaction mixture onto phosphocellulose filter paper or add it to wells containing phosphocellulose-coated beads. The phosphorylated substrate will bind to the filter/beads.

  • Washing: Wash the filters/beads extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: Place the dried filters/beads into scintillation vials with a scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (pSer935 LRRK2)

This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by quantifying the autophosphorylation of LRRK2 at serine 935.

Principle: LRRK2 autophosphorylates itself at multiple sites, including Ser935. Inhibition of LRRK2 kinase activity leads to a decrease in pSer935 levels, which can be detected using specific antibodies.

Materials:

  • Cells expressing LRRK2 (e.g., primary peripheral blood mononuclear cells (PBMCs) or a relevant cell line)

  • Cell culture medium and reagents

  • This compound (or other test compounds)

  • Lysis buffer

  • Primary antibody specific for pSer935-LRRK2

  • Primary antibody for total LRRK2 (as a loading control)

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Western blot or ELISA reagents and equipment

Procedure (Western Blot):

  • Cell Treatment: Treat the cells with varying concentrations of this compound for a specified period.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary anti-pSer935-LRRK2 antibody.

    • Wash the membrane and incubate with the labeled secondary antibody.

  • Detection: Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence).

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total LRRK2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Workflows

LRRK2 Signaling in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The LRRK2 protein is a large, multi-domain enzyme that includes a kinase domain and a GTPase domain. Its pathogenic mutations often lead to increased kinase activity, which is believed to contribute to neuronal dysfunction and death. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream_Signal Various Cellular Stressors (e.g., Oxidative Stress) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signal->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (Increased Kinase Activity) LRRK2_Inactive->LRRK2_Active GTP Binding & Dimerization Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Dysfunctional Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dysfunction LRRK2_Active->Cytoskeletal_Dynamics Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Damage Neuronal Damage & Degeneration Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Cytoskeletal_Dynamics->Neuronal_Damage MK1468 This compound MK1468->LRRK2_Active

Caption: Simplified LRRK2 signaling pathway in Parkinson's Disease and the inhibitory action of this compound.

This compound Drug Discovery and Development Workflow

The discovery and preclinical development of a selective kinase inhibitor like this compound follows a structured workflow, integrating computational and experimental approaches.

Drug_Discovery_Workflow cluster_1 Target_ID Target Identification (LRRK2 in PD) Lead_Gen Lead Generation (High-Throughput Screening) Target_ID->Lead_Gen In_Silico In Silico Screening & Property Prediction Lead_Gen->In_Silico Lead_Opt Lead Optimization (Structure-Activity Relationship) In_Silico->Lead_Opt In_Vitro In Vitro Profiling Lead_Opt->In_Vitro Preclinical_Candidate Preclinical Candidate (this compound) Kinase_Selectivity Kinase Selectivity Panel (267 Kinases) In_Vitro->Kinase_Selectivity Cellular_Assays Cellular Target Engagement (pSer935) In_Vitro->Cellular_Assays ADME_Tox In Vitro ADME/Tox (P-gp, BCRP, hERG) In_Vitro->ADME_Tox In_Vivo In Vivo Studies In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics (Rodents) In_Vivo->PK_PD Tox Toxicology Studies (Non-human primates) In_Vivo->Tox In_Vivo->Preclinical_Candidate

References

The Role of MK-1468 in LRRK2 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The enhanced kinase activity resulting from these mutations has positioned LRRK2 as a key therapeutic target. MK-1468, a potent, selective, and brain-penetrant LRRK2 inhibitor, has emerged as a promising clinical candidate. This technical guide provides an in-depth overview of the role of this compound in the LRRK2 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the experimental workflows used in its characterization.

Introduction to LRRK2 and its Role in Parkinson's Disease

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase domain and a GTPase domain.[1] Pathogenic mutations, such as the common G2019S variant, lead to increased LRRK2 kinase activity.[1] This aberrant activity is linked to disruptions in cellular signaling pathways, particularly those involved in organelle trafficking and homeostasis.[1] The accumulation of α-synuclein, a hallmark of PD, may also be influenced by LRRK2 dysfunction.[1] The observation of elevated LRRK2 kinase activity in the postmortem brain tissue of sporadic PD patients suggests that LRRK2 inhibitors could be beneficial for a broader patient population beyond those with familial mutations.[2][3]

This compound: A Selective LRRK2 Kinase Inhibitor

This compound is an amidoisoquinoline-derived, ATP-competitive (Type I) LRRK2 inhibitor developed by Merck.[2][4] It was designed for potency, kinome selectivity, and central nervous system (CNS) penetration to effectively target LRRK2 in the brain.[4] The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize its properties, including reducing off-target effects such as inhibition of the hERG ion channel, a challenge encountered with earlier compounds.[5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro and In Vivo Potency of this compound

AssaySpecies/SystemIC50Reference
LRRK2 (G2019S) Kinase InhibitionIn VitroNear-equivalent to wild-type[3]
LRRK2 (Wild-Type) Kinase InhibitionIn VitroNear-equivalent to G2019S[3]
pSer935 LRRK2 Inhibition (Striatum)Rat (in vivo, unbound)33 nM[3]
pSer935 LRRK2 Inhibition (PBMCs)Rat (ex vivo, unbound)25 nM[3]

Table 2: Selectivity Profile of this compound

Assay TypeNumber of TargetsSelectivityReference
Kinase Panel267 protein kinases>100-fold for 265 kinases[3]
Functional/Enzymatic/Radioligand Binding Assays117 assays>1000-fold[3]

Table 3: Pharmacokinetic Properties of this compound

SpeciesOral Bioavailability (%)Key FindingsReference
Rat56%Good bioavailability[3]
Dog100%High bioavailability[3]
Rhesus Monkey9%Lower bioavailability[6]

LRRK2 Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the LRRK2 signaling pathway and the inhibitory action of this compound. LRRK2, when active, phosphorylates a number of downstream substrates, including a subset of Rab GTPases. This phosphorylation event is a key readout of LRRK2 kinase activity. This compound acts by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.

Figure 1: LRRK2 Signaling and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature and general laboratory practices.

In Vitro LRRK2 Kinase Assay

This protocol describes a general procedure for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds like this compound.

Objective: To measure the phosphorylation of a substrate by recombinant LRRK2 enzyme and determine the IC50 value of an inhibitor.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)

  • ATP solution

  • MgCl2 solution

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • This compound or other test compounds

  • [γ-32P]ATP (for radiometric assays) or appropriate reagents for non-radioactive detection (e.g., antibodies for ELISA or mass spectrometry)

  • 96-well plates

  • Incubator

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 protein, and the substrate in each well of a 96-well plate.

  • Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the kinase reaction by adding a solution of ATP and MgCl2 (containing [γ-32P]ATP for radiometric detection).

  • Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., Laemmli sample buffer for SDS-PAGE or a solution containing EDTA).

  • Detect the amount of substrate phosphorylation. For radiometric assays, this can be done by separating the proteins by SDS-PAGE and exposing a phosphor screen. For non-radioactive methods, follow the specific detection protocol (e.g., ELISA with a phospho-specific antibody).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (LRRK2, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (Serial Dilutions) Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate (30°C, 15 min) Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add ATP/MgCl2) Pre_Incubate->Initiate_Reaction Incubate Incubate (30°C, 15-60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., SDS-PAGE, ELISA) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: In Vitro LRRK2 Kinase Assay Workflow.
Western Blot for LRRK2 pSer935 in Cell Lysates or Tissue Homogenates

This protocol outlines the general steps for measuring the phosphorylation of LRRK2 at Serine 935, a key biomarker of LRRK2 kinase activity in cellular and in vivo models.

Objective: To determine the effect of this compound on the levels of pSer935 LRRK2.

Materials:

  • Cell lysates or tissue homogenates from treated and untreated samples

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer935 LRRK2 and anti-total LRRK2

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates or tissue homogenates in lysis buffer on ice.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-pSer935 LRRK2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with anti-total LRRK2 and a loading control antibody to normalize the data.

  • Quantify the band intensities to determine the relative levels of pSer935 LRRK2.

Western_Blot_Workflow Start Start Sample_Prep Sample Preparation (Lysis, Protein Quantification) Start->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSer935 LRRK2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification, Normalization) Detection->Analysis End End Analysis->End

Figure 3: Western Blot Workflow for pSer935 LRRK2.

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with excellent brain penetration, making it a strong candidate for the treatment of Parkinson's disease. Its ability to effectively reduce LRRK2 kinase activity, as demonstrated by the inhibition of pSer935 LRRK2 both in vitro and in vivo, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on LRRK2-targeted therapies for neurodegenerative diseases. Further preclinical and clinical studies will be crucial in fully elucidating the safety and efficacy of this compound in PD patients.

References

Unveiling the Potency and Selectivity of MK-1468 on Wild-Type LRRK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of MK-1468, a potent and selective ATP-competitive inhibitor, on wild-type Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.

Quantitative Data Summary

This compound demonstrates high potency against both wild-type and mutant forms of LRRK2, with a favorable selectivity profile against a broad range of other kinases. The following tables summarize the key quantitative metrics for this compound's activity and pharmacokinetic properties.

Table 1: In Vitro and Cellular Potency of this compound against LRRK2

Assay TypeTargetMetricValue (nM)Source
Biochemical AssayLRRK2 (G2019S)IC500.4[1]
Biochemical AssayWild-Type LRRK2IC50~0.4 (inferred)[2]
Cellular Assay (hPBMCs)pSer935 LRRK2IC502.8[1]
Ex Vivo Cellular Assay (Rat PBMCs)pSer935 LRRK2IC5025[2]
In Vivo (Rat Brain)Unbound pSer935 LRRK2IC5033[2]

Note: The biochemical IC50 for wild-type LRRK2 is inferred from the statement that this compound exhibits "nearly equivalent potency" against wild-type and the G2019S mutant of LRRK2.[2]

Table 2: Selectivity Profile of this compound

Panel SizeSelectivityDescriptionSource
267 Protein Kinases>100-foldThis compound was tested against a panel of 267 protein kinases and showed over 100-fold selectivity for LRRK2 over 265 of these kinases.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the characterization of this compound's effects on wild-type LRRK2.

LRRK2 Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified LRRK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type LRRK2.

Materials:

  • Recombinant full-length wild-type LRRK2 protein

  • LRRKtide or Myelin Basic Protein (MBP) as a substrate

  • Adenosine Triphosphate (ATP), including [γ-³²P]ATP for radioactive detection

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • This compound dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and scintillation counter (for radioactive assay) or luminescence plate reader (for ADP-Glo assay)

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.

  • In a 96-well plate, add the LRRK2 enzyme to the kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP (spiked with [γ-³²P]ATP). The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular LRRK2 Autophosphorylation Assay (pSer935)

This assay measures the inhibition of LRRK2 autophosphorylation in a cellular context, providing a measure of target engagement.

Objective: To determine the cellular IC50 of this compound by quantifying the levels of phosphorylated LRRK2 at serine 935.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., SH-SY5Y) endogenously expressing or overexpressing wild-type LRRK2.

  • Cell culture medium and reagents.

  • This compound dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, fluorophore for immunofluorescence).

  • Western blot or ELISA equipment.

Procedure:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using lysis buffer.

  • Clarify the lysates by centrifugation to remove cellular debris.

  • Determine the protein concentration of each lysate.

  • For Western Blot Analysis: a. Denature equal amounts of protein from each lysate by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against pS935-LRRK2 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total LRRK2 as a loading control.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

  • Calculate the percentage of inhibition for each this compound concentration and determine the cellular IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound on LRRK2.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Effects Rab29 Rab29 LRRK2_inactive Inactive LRRK2 Rab29->LRRK2_inactive Recruitment & Activation LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Autophosphorylation (e.g., pS935) Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylation MK1468 This compound MK1468->LRRK2_active ATP-Competitive Inhibition pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Ciliogenesis Inhibition of Ciliogenesis pRab_GTPases->Ciliogenesis

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Plate_Cells Plate Cells (e.g., PBMCs, SH-SY5Y) Treat_Cells Treat with this compound (Dose-Response) Plate_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot (pS935 & Total LRRK2) Protein_Quant->Western_Blot Data_Analysis Densitometry & IC50 Calculation Western_Blot->Data_Analysis

Caption: Workflow for the cellular LRRK2 autophosphorylation assay.

Logical_Relationship cluster_hypothesis Hypothesis cluster_compound Compound cluster_assays Experimental Validation cluster_conclusion Conclusion Hypo Inhibition of wild-type LRRK2 kinase activity is a viable therapeutic strategy for Parkinson's Disease. MK1468 This compound Hypo->MK1468 Leads to development of Biochemical_Assay Biochemical Assays (Potency) MK1468->Biochemical_Assay Cellular_Assay Cellular Assays (Target Engagement) MK1468->Cellular_Assay Selectivity_Assay Kinome Selectivity Screening MK1468->Selectivity_Assay PK_PD_Assay In Vivo PK/PD Studies (Brain Penetrance & Efficacy) MK1468->PK_PD_Assay Conclusion This compound is a potent, selective, and brain-penetrant LRRK2 inhibitor with therapeutic potential. Biochemical_Assay->Conclusion Provide evidence for Cellular_Assay->Conclusion Provide evidence for Selectivity_Assay->Conclusion Provide evidence for PK_PD_Assay->Conclusion Provide evidence for

Caption: Logical flow of the investigation of this compound's effects.

References

The Impact of MK-1468 on G2019S Mutant LRRK2 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to a pathogenic increase in LRRK2 kinase activity. This has positioned LRRK2 as a key therapeutic target for neuroprotective strategies in PD. MK-1468 is a potent, selective, and brain-penetrant LRRK2 inhibitor that has been developed for the potential treatment of Parkinson's disease. This technical guide provides an in-depth overview of the impact of this compound on the activity of the G2019S mutant LRRK2, including its biochemical and cellular effects, and detailed experimental protocols for its characterization.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound in inhibiting LRRK2 activity.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
G2019S LRRK2Biochemical Kinase Assay0.4[1][2]
Wild-Type LRRK2Biochemical Kinase AssayNear-equipotent to G2019S[1]
pSer935 LRRK2 (in hPBMCs)Cellular Assay2.8[1][2]
pSer935 LRRK2 (in rat brain)In Vivo Assay33 (unbound IC50)[3]

Table 2: Selectivity Profile of this compound

ParameterValueReference
Selectivity against other kinases>100-fold (against 265 kinases)[4]
Selectivity against other functional assays>1000-fold (against 117 assays)[1]

Signaling Pathways and Mechanism of Action

This compound is a Type I kinase inhibitor, meaning it competitively binds to the ATP-binding pocket of LRRK2 in its active conformation.[5][6][7][] This prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its downstream signaling.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 Dimerization LRRK2 Dimerization Upstream Signals->LRRK2 Dimerization Autophosphorylation Autophosphorylation LRRK2 Dimerization->Autophosphorylation G2019S LRRK2 (Hyperactive) G2019S LRRK2 (Hyperactive) Autophosphorylation->G2019S LRRK2 (Hyperactive) Activates LRRK2 (Inactive) LRRK2 (Inactive) Rab GTPases Rab GTPases G2019S LRRK2 (Hyperactive)->Rab GTPases Phosphorylates Autophagy Autophagy G2019S LRRK2 (Hyperactive)->Autophagy Neuronal Morphology Neuronal Morphology G2019S LRRK2 (Hyperactive)->Neuronal Morphology Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking This compound This compound This compound->G2019S LRRK2 (Hyperactive) Inhibits

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay IC50 Determination Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Cellular Potency Target Engagement Assay Target Engagement Assay Cellular Assay->Target Engagement Assay Confirm Target Binding In Vivo Model In Vivo Model Target Engagement Assay->In Vivo Model Efficacy & PK/PD Data Analysis Data Analysis In Vivo Model->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental Workflow for LRRK2 Inhibitor Characterization.

Experimental Protocols

Biochemical LRRK2 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from a general method for assessing LRRK2 kinase activity.[9]

Objective: To determine the in vitro IC50 value of this compound against purified G2019S LRRK2.

Materials:

  • Purified recombinant G2019S LRRK2 enzyme

  • LRRKtide peptide substrate

  • ATP

  • LRRK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (in DMSO)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µl of each this compound dilution or DMSO (vehicle control).

  • Add 2 µl of G2019S LRRK2 enzyme solution (concentration to be optimized).

  • Add 2 µl of a substrate/ATP mixture (LRRKtide and ATP concentrations to be optimized).

  • Incubate at room temperature for 120 minutes.[9]

  • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[9]

  • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.[9]

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Assay for LRRK2 Activity (Western Blot for pSer935-LRRK2)

This protocol is a generalized method based on common practices for assessing LRRK2 pathway inhibition in cells.[10][11][12]

Objective: To determine the cellular potency of this compound by measuring the inhibition of LRRK2 Ser935 phosphorylation in a cellular context.

Materials:

  • HEK293 cells stably overexpressing GFP-tagged G2019S LRRK2

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935 LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed HEK293-G2019S LRRK2 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound or DMSO for 90 minutes.[12]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize pSer935-LRRK2 levels to total LRRK2 and the loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA to confirm the direct binding of this compound to LRRK2 in cells.[13][14][15][16][17]

Objective: To demonstrate target engagement of this compound with LRRK2 in a cellular environment.

Materials:

  • Cells expressing G2019S LRRK2

  • This compound (in DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Western blotting or ELISA reagents for LRRK2 detection

Procedure:

  • Culture cells to a sufficient density.

  • Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Harvest and resuspend cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[17]

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble LRRK2 in the supernatant by Western blot or ELISA.

  • Plot the amount of soluble LRRK2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Conclusion

This compound is a highly potent and selective inhibitor of G2019S mutant LRRK2 kinase activity. Its ability to penetrate the brain and engage its target in vivo makes it a promising therapeutic candidate for Parkinson's disease. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other LRRK2 inhibitors, from initial biochemical characterization to cellular and in vivo target engagement studies. This information is crucial for researchers and drug developers working to advance novel treatments for LRRK2-driven neurodegeneration.

References

Preclinical Pharmacology of MK-1468: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of MK-1468, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime therapeutic target. This compound is a brain-penetrant, ATP-competitive LRRK2 inhibitor developed by Merck for the potential treatment of PD.[1][2] This document summarizes the key preclinical data, experimental methodologies, and relevant biological pathways associated with this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a type I, ATP-competitive inhibitor of LRRK2 kinase activity.[2] By binding to the ATP pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 and its downstream substrates. One of the key pharmacodynamic markers of LRRK2 kinase activity is the autophosphorylation of serine 935 (pSer935) on the LRRK2 protein.[2][3] Inhibition of LRRK2 kinase activity by this compound leads to a dose-dependent reduction in pSer935 levels.[2]

LRRK2_Signaling_Pathway cluster_0 LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation ATP ATP ATP->LRRK2 Binds to kinase domain MK1468 This compound MK1468->LRRK2 Inhibits Substrate Downstream Substrates (e.g., Rab10) pLRRK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Cellular_Processes Cellular Processes (Vesicular Trafficking, etc.) pSubstrate->Cellular_Processes Regulates

Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacology

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/SystemValueReference
LRRK2 (G2019S) IC50 Enzyme Assay0.4 nM[4]
pSer935 IC50 Human PBMCs2.8 nM[4]
Kinase Selectivity 265 off-target kinases>100-fold selective[2][4]
Functional/Enzyme/Radioligand Binding Assay Selectivity 117 assays (Cerep, Panlabs)>1000-fold selective[2][4]
Table 2: In Vivo Pharmacodynamics
ParameterSpeciesTissueValueReference
Unbound Brain IC50 (pSer935 reduction) RatStriatum33 nM[2]
Unbound ex vivo PBMC IC50 (pSer935 reduction) RatPBMCs25 nM[2]
Table 3: Pharmacokinetic Properties
ParameterSpeciesValueReference
Oral Bioavailability (F%) Rat56%[2]
Dog100%[2]
Cynomolgus Monkey9%[2]
Mean Residence Time (MRT) Cynomolgus Monkey3.6 h[2]
Brain to Plasma Unbound Concentration Ratio (Kp,uu) Rat0.3[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LRRK2 Enzyme Inhibition Assay

The enzymatic potency of this compound against LRRK2 was determined using a biochemical assay. The specific protocol was not detailed in the provided search results, but a general procedure for such an assay would involve:

  • Reagents : Recombinant LRRK2 enzyme (e.g., G2019S mutant), a suitable substrate (e.g., a peptide or protein substrate like LRRKtide), ATP, and the test compound (this compound).

  • Procedure : The LRRK2 enzyme is incubated with varying concentrations of this compound in the presence of the substrate and ATP.

  • Detection : The phosphorylation of the substrate is quantified, typically using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays.

  • Data Analysis : The IC50 value, representing the concentration of this compound required to inhibit 50% of the LRRK2 kinase activity, is calculated from the dose-response curve.

Cellular pSer935 Assay in Human PBMCs

The cellular potency of this compound was assessed by measuring the inhibition of LRRK2 pSer935 in human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture : Human PBMCs are isolated and cultured under standard conditions.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound for a specified duration.

  • Cell Lysis : After treatment, cells are lysed to release cellular proteins.

  • pSer935 Detection : The level of pSer935 is quantified using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a bead-based assay.

  • Data Analysis : The IC50 value is determined by plotting the percentage of pSer935 inhibition against the concentration of this compound.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rats

These studies were conducted to evaluate the pharmacokinetic profile and the in vivo target engagement of this compound.

  • Animal Model : Male rats (8-10 weeks old) were used.[2]

  • Dosing : this compound was administered orally at doses of 1, 3, 10, 30, and 100 mg/kg.[2]

  • Sample Collection : Two hours post-dose, plasma, cerebrospinal fluid (CSF), and brain tissue were collected for pharmacokinetic analysis. The striatum was collected for pharmacodynamic analysis.[2]

  • Pharmacokinetic Analysis : The concentrations of this compound in plasma, CSF, and brain were determined using a suitable bioanalytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Analysis : The levels of pSer935 in the striatum were measured to assess the extent of LRRK2 inhibition.

  • Data Analysis : Pharmacokinetic parameters such as bioavailability and brain penetration (Kp,uu) were calculated. The in vivo IC50 for pSer935 reduction was determined from the dose-response relationship.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Enzyme_Assay LRRK2 Enzyme Assay Cell_Assay Human PBMC pSer935 Assay Enzyme_Assay->Cell_Assay Potency Confirmation Selectivity_Screen Kinase & Functional Selectivity Screens Cell_Assay->Selectivity_Screen Candidate Prioritization PK_Studies Pharmacokinetics (Rat, Dog, Monkey) Selectivity_Screen->PK_Studies Progression to In Vivo PD_Studies Pharmacodynamics (Rat Brain pSer935) PK_Studies->PD_Studies Exposure-Response Relationship Tox_Studies Toxicology Studies (Rhesus Monkey) PD_Studies->Tox_Studies Safety Assessment

Figure 2: Preclinical evaluation workflow for this compound.

Toxicology

Preclinical safety studies were conducted in rhesus monkeys. In 7-day and 30-day studies, this compound was generally well-tolerated.[5] The primary finding at higher doses was hypertrophy of type 2 pneumocytes and an increase in intra-alveolar macrophages in the lungs.[5] These findings are consistent with observations for other LRRK2 inhibitors and are considered a potential on-target effect.

Conclusion

This compound is a potent, selective, and brain-penetrant LRRK2 inhibitor with a preclinical profile that supports its further development for the treatment of Parkinson's disease. The compound demonstrates robust target engagement in both in vitro and in vivo models, as evidenced by the dose-dependent reduction of pSer935. The pharmacokinetic properties of this compound are favorable in rats and dogs, although bioavailability was lower in cynomolgus monkeys.[2] The preclinical safety profile of this compound has been characterized, with pulmonary findings being the most notable observation. This comprehensive preclinical data package provides a strong foundation for the clinical investigation of this compound as a potential disease-modifying therapy for Parkinson's disease.

References

Unveiling the CNS Pharmacokinetics of MK-1468: A Technical Guide to Brain Penetrance and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data concerning the brain penetrance and central nervous system (CNS) distribution of MK-1468, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor under investigation for the treatment of Parkinson's disease. This document summarizes key quantitative data, outlines the experimental methodologies employed in its evaluation, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of its CNS pharmacokinetic and pharmacodynamic profile.

Executive Summary

This compound is a brain-penetrant LRRK2 inhibitor designed by Merck for the potential treatment of Parkinson's disease.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and engage its target in the CNS. In vivo experiments in rats have shown a dose-dependent reduction of pSer935, a biomarker of LRRK2 kinase activity, in the striatum, confirming target engagement within the brain.[3] Pharmacokinetic assessments in rats and dogs have been conducted, revealing its oral bioavailability. This guide will delve into the available quantitative data and the methodologies used to generate these findings.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound from preclinical studies.

Table 1: In Vitro Properties of this compound

ParameterValueSpeciesAssay
LRRK2 (G2019S) InhibitionNear-equivalent potency to wild-typeHumanKinase Inhibitory Testing
LRRK2 (Wild-Type) InhibitionNear-equivalent potency to G2019SHumanKinase Inhibitory Testing
Kinase Selectivity>100-fold selectivity vs. 265 kinases-Kinase Selectivity Screen
P-glycoprotein (P-gp) EffluxSlight improvement with piperazine nitrogen addition-P-gp Efflux Assay
Breast Cancer Resistance Protein (BCRP) EffluxActivity maintained with piperazine nitrogen addition-BCRP Efflux Assay

Table 2: In Vivo Pharmacokinetics of this compound

ParameterValueSpeciesRoute of Administration
Oral Bioavailability (F%)56%RatOral
Oral Bioavailability (F%)100%DogOral
Oral Bioavailability (F%)9%Rhesus MonkeyOral
Mean Residence Time (MRT)3.6 hCynomolgus Monkey-

Table 3: In Vivo CNS Pharmacokinetics and Pharmacodynamics of this compound in Rats

ParameterValueDosing
Brain Unbound IC50 (pSer935 reduction in striatum)33 nM1, 3, 10, 30, and 100 mg/kg (PO)
Unbound Brain/Unbound Plasma Ratio (Kpu,u)0.3-
Ex Vivo PBMC Unbound IC5025 nM-

Experimental Protocols

While detailed, step-by-step protocols are often found in the supplementary information of peer-reviewed publications (which are not directly accessible), this section outlines the general methodologies employed in the key experiments based on the available literature.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of this compound were determined in Wistar-Han rats, male beagle dogs, and male rhesus monkeys.[4] The compound was administered orally. Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound over time. Standard non-compartmental analysis was likely used to calculate key parameters such as oral bioavailability (F%) and mean residence time (MRT).

In Vivo Rat Pharmacokinetic/Pharmacodynamic (PK/PD) Study

To assess the relationship between this compound exposure and its pharmacological effect in the brain, a PK/PD study was conducted in male rats (8-10 weeks old).[3]

  • Dosing: this compound was administered orally at doses of 1, 3, 10, 30, and 100 mg/kg.[3]

  • Sample Collection: Two hours after administration, plasma, cerebrospinal fluid (CSF), and brain tissue were collected.[3] The striatum was specifically isolated for pharmacodynamic analysis.[3]

  • Pharmacokinetic Analysis: Concentrations of this compound in plasma, CSF, and brain homogenates were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS). These data were used to calculate the unbound brain-to-plasma concentration ratio (Kpu,u).

  • Pharmacodynamic Analysis: The levels of phosphorylated LRRK2 at serine 935 (pSer935) in the striatum were quantified.[3] This is a key biomarker of LRRK2 kinase activity. The dose-dependent reduction in pSer935 levels was used to determine the in vivo unbound brain IC50.

In Vitro Efflux Transporter Assays (P-gp and BCRP)

To evaluate whether this compound is a substrate of key efflux transporters at the blood-brain barrier, in vitro assays using cell lines overexpressing human P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) were likely performed. These assays typically involve a polarized cell monolayer (e.g., MDCK-MDR1) grown on a permeable support. The transport of this compound from the apical to the basolateral side and vice versa is measured. An efflux ratio is then calculated to determine if the compound is actively transported out of the cells by these transporters.[5][6]

Visualizations

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and altered LRRK2 kinase activity is also implicated in sporadic forms of the disease.[7] LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity, in particular, is a key target for therapeutic intervention. This compound acts as a type I (ATP-competitive) inhibitor of the LRRK2 kinase domain.[3]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Genetic Mutations (e.g., G2019S) Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic Mutations (e.g., G2019S)->LRRK2 Activate Cellular Stress Cellular Stress Cellular Stress->LRRK2 Activate Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2->Rab GTPase Phosphorylation Phosphorylates Autophagy Autophagy LRRK2->Autophagy Regulates Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function Impacts Vesicular Trafficking Vesicular Trafficking Rab GTPase Phosphorylation->Vesicular Trafficking Alters Neuronal Damage Neuronal Damage Vesicular Trafficking->Neuronal Damage Autophagy->Neuronal Damage Dysfunction leads to Mitochondrial Function->Neuronal Damage Dysfunction leads to This compound This compound This compound->LRRK2 Inhibits Kinase Activity

Caption: LRRK2 signaling in Parkinson's and this compound's inhibitory action.

Experimental Workflow for In Vivo Assessment of this compound

The following diagram illustrates the general workflow for the in vivo studies conducted to assess the brain penetrance and target engagement of this compound in a preclinical rat model.

InVivo_Workflow cluster_dosing Dosing Phase cluster_sampling Sample Collection (2h post-dose) cluster_analysis Analysis Phase cluster_results Data Interpretation Dose Oral Administration of this compound to Rats (1, 3, 10, 30, 100 mg/kg) Plasma Plasma Dose->Plasma CSF Cerebrospinal Fluid Dose->CSF Brain Brain Dose->Brain PK_Analysis LC-MS/MS Analysis of this compound Concentrations Plasma->PK_Analysis CSF->PK_Analysis Brain->PK_Analysis PD_Analysis Quantification of pSer935 in Striatum Brain->PD_Analysis Kpuu Determine Kpu,u PK_Analysis->Kpuu IC50 Calculate Unbound Brain IC50 PD_Analysis->IC50

Caption: Workflow for in vivo CNS PK/PD assessment of this compound in rats.

References

MK-1468: A Technical Guide for Sporadic Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-1468 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target implicated in both familial and sporadic Parkinson's disease (PD). The hyperactivation of LRRK2 is a critical pathogenic event, and its inhibition presents a promising disease-modifying strategy. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The information is intended to equip researchers and drug development professionals with the core knowledge required to investigate the potential of this compound in sporadic PD research.

Introduction: The Role of LRRK2 in Sporadic Parkinson's Disease

While mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, mounting evidence suggests that wild-type LRRK2 kinase activity is also elevated in the substantia nigra dopamine neurons of individuals with sporadic PD.[1] This enhanced kinase activity is considered a key contributor to the neurodegenerative process.[2] LRRK2 is a large, multi-domain protein whose substrates include Rab GTPases, which are crucial for regulating vesicular trafficking and lysosomal function.[3] Hyperactivated LRRK2 is thought to disrupt these pathways, leading to lysosomal dysfunction, impaired protein clearance, and ultimately, neuronal cell death—hallmarks of PD pathology.[3][4]

This compound, developed by Merck, is a Type I (ATP-competitive) LRRK2 inhibitor designed for high potency, selectivity, and central nervous system (CNS) penetration, making it a valuable tool for interrogating the LRRK2 signaling pathway and a potential therapeutic candidate for a broad population of PD patients.[2][4]

Mechanism of Action

This compound exerts its function by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain. This action prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key pharmacodynamic biomarker for LRRK2 kinase activity is the phosphorylation of serine 935 (pSer935). Inhibition of LRRK2 by this compound leads to a dose-dependent reduction in pSer935 levels, providing a quantifiable measure of target engagement in both preclinical models and potentially in clinical settings.[1][2]

cluster_0 LRRK2 Kinase Domain cluster_1 Cellular Dysfunction ATP ATP LRRK2 Active LRRK2 ATP->LRRK2 Binds to Substrate LRRK2 Substrate (e.g., Rab GTPases) pSubstrate Phosphorylated Substrate Dysfunction Vesicular Trafficking & Lysosomal Dysfunction pSubstrate->Dysfunction Leads to LRRK2->Substrate Phosphorylates MK1468 This compound MK1468->LRRK2 Inhibits ATP Binding Neurodegeneration Neurodegeneration Dysfunction->Neurodegeneration Contributes to cluster_0 Animal Dosing cluster_1 Sample Collection (2h Post-Dose) cluster_2 Analysis Dose Oral Gavage of this compound to Male Rats Collect Euthanasia & Tissue Harvest Dose->Collect Blood Blood (Plasma) Collect->Blood CSF CSF Collect->CSF Brain Brain Collect->Brain LCMS LC-MS/MS Analysis (Drug Concentration) Blood->LCMS CSF->LCMS Brain->LCMS Striatum Striatum (pSer935 LRRK2 Levels) Brain->Striatum PK Pharmacokinetics (PK) LCMS->PK Immunoassay Immunoassay (MSD, SIMOA) or Western Blot PD Pharmacodynamics (PD) Immunoassay->PD Striatum->Immunoassay PK->PD Correlate to determine IC50

References

Unveiling the Amidoisoquinoline Core of MK-1468: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the potent and selective LRRK2 inhibitor, MK-1468, focusing on its core amidoisoquinoline structure, synthesis, and mechanism of action for the potential treatment of Parkinson's Disease.

This technical guide provides a comprehensive overview of the amidoisoquinoline-based Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, this compound, for researchers, scientists, and drug development professionals. The document details the chemical synthesis, mechanism of action, and key preclinical data of this promising therapeutic candidate.

The Amidoisoquinoline Scaffold: A Foundation for Potency and Selectivity

This compound is a potent, selective, and brain-penetrant inhibitor of LRRK2, a key target in the development of disease-modifying therapies for Parkinson's disease.[1][2][3][4] The core of its chemical structure is an amidoisoquinoline motif, which has been instrumental in achieving high affinity and selectivity for the LRRK2 kinase domain.[2][4] The systematic exploration of this scaffold has led to the discovery of this compound as a clinical candidate with a favorable preclinical safety profile.[2][4]

Chemical Structure:

  • IUPAC Name: (S)-N-(7-chloro-6-(4-((3R,4R)-4-hydroxy-3-methyltetrahydrofuran-3-yl)piperazin-1-yl)isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide

  • Molecular Formula: C₂₆H₃₃ClN₄O₄

  • Molecular Weight: 501.02 g/mol

Synthesis of the Amidoisoquinoline Core and this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the key amidoisoquinoline core, followed by the attachment of the side chains. While the full, detailed synthesis protocol is proprietary, the general strategy is outlined in the discovery publication. The synthesis of the amidoisoquinoline core is a critical aspect, ensuring the correct stereochemistry and functionalization for optimal LRRK2 inhibition. The development of this synthetic route was a key achievement in the progression of this compound towards clinical evaluation.

A detailed, step-by-step synthetic protocol is available in the supplementary information of the primary publication, "Discovery of this compound: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease" in the Journal of Medicinal Chemistry.[2]

Mechanism of Action: Targeting the LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, leading to increased kinase activity. This compound acts as an ATP-competitive inhibitor of LRRK2, effectively blocking its catalytic function and downstream signaling.[5] The inhibition of LRRK2 is a promising therapeutic strategy to halt or slow the neurodegenerative processes in Parkinson's disease.

The following diagram illustrates the simplified LRRK2 signaling pathway and the point of intervention by this compound.

LRRK2_Pathway cluster_inhibition Inhibition LRRK2 LRRK2 Kinase Substrate LRRK2 Substrates (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrates LRRK2->pSubstrate ATP ATP ATP->LRRK2 Cellular_Processes Downstream Cellular Processes (Vesicular Trafficking, Autophagy) pSubstrate->Cellular_Processes MK1468 This compound MK1468->LRRK2 Inhibits ATP Binding Neurodegeneration Neurodegeneration Cellular_Processes->Neurodegeneration Dysregulation leads to

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Preclinical Data Summary

This compound has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties.

ParameterSpeciesValueReference
In Vitro Potency
LRRK2 (G2019S) IC₅₀33 nM[2]
In Vivo Efficacy
LRRK2 pSer935 Inhibition in Striatum (IC₅₀)Rat33 nM[2]
Pharmacokinetics
Oral BioavailabilityRat56%[2]
Oral BioavailabilityDog100%[2]
Oral BioavailabilityRhesus Monkey9%[2]
Selectivity
Kinase Selectivity>100-fold against a panel of other kinases[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.

LRRK2 Kinase Inhibition Assay (In Vitro)

This assay determines the potency of this compound in inhibiting LRRK2 kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme - ATP - Substrate (e.g., LRRKtide) - this compound (serial dilutions) Start->Prepare_Reagents Incubate Incubate Reagents with this compound Prepare_Reagents->Incubate Detect_Signal Detect Kinase Activity (e.g., ADP-Glo, TR-FRET) Incubate->Detect_Signal Analyze_Data Analyze Data and Calculate IC₅₀ Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vitro LRRK2 Kinase Inhibition Assay.

Protocol: A typical protocol involves incubating the LRRK2 enzyme with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured using a detection method such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. The data is then used to calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. Specific details regarding buffer compositions, enzyme and substrate concentrations, and incubation times can be found in the supplementary information of the primary publication.[2]

Pharmacodynamic (PD) Assay: LRRK2 pSer935 in Rat Striatum

This in vivo assay measures the ability of this compound to inhibit LRRK2 activity in the brain.

PD_Assay_Workflow Start Start Dose_Animals Dose Rats with this compound (various concentrations) Start->Dose_Animals Collect_Tissue Collect Striatum Tissue Dose_Animals->Collect_Tissue Prepare_Lysates Prepare Tissue Lysates Collect_Tissue->Prepare_Lysates Measure_pSer935 Measure LRRK2 pSer935 Levels (e.g., Western Blot, ELISA) Prepare_Lysates->Measure_pSer935 Analyze_Data Analyze Data and Determine Target Engagement Measure_pSer935->Analyze_Data End End Analyze_Data->End

Caption: Workflow for LRRK2 pSer935 Pharmacodynamic Assay.

Protocol: Rats are administered various doses of this compound. At a specified time point, the striatum is dissected, and tissue lysates are prepared. The levels of phosphorylated LRRK2 at serine 935 (pSer935), a biomarker of LRRK2 kinase activity, are then quantified using techniques like Western blotting or ELISA. This allows for the determination of the in vivo potency and target engagement of this compound in the brain. The detailed procedure, including dosing regimen, tissue collection, and analytical methods, is described in the in vivo studies section of the supplementary information of the discovery paper.[2]

Pharmacokinetic (PK) Study in Rodents

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

PK_Study_Workflow Start Start Dose_Animals Administer this compound to Rodents (Oral or Intravenous) Start->Dose_Animals Collect_Samples Collect Blood Samples at Multiple Time Points Dose_Animals->Collect_Samples Analyze_Samples Analyze Plasma Concentrations of this compound (LC-MS/MS) Collect_Samples->Analyze_Samples Calculate_Parameters Calculate PK Parameters (Bioavailability, Half-life, etc.) Analyze_Samples->Calculate_Parameters End End Calculate_Parameters->End

Caption: Workflow for Rodent Pharmacokinetic Study.

Protocol: this compound is administered to rodents (e.g., rats, mice) via oral or intravenous routes. Blood samples are collected at various time points post-administration. The concentration of this compound in the plasma is then quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including bioavailability, half-life, clearance, and volume of distribution. General methodologies for rodent PK studies are well-established, and specific details for the this compound studies are available in the supplementary information of the primary research article.[2]

Conclusion

This compound, with its novel amidoisoquinoline core, represents a significant advancement in the development of LRRK2 inhibitors for Parkinson's disease. Its high potency, selectivity, and brain-penetrant properties, supported by a robust preclinical data package, underscore its potential as a disease-modifying therapeutic. The detailed understanding of its chemical synthesis and the establishment of reliable experimental protocols are critical for its continued development and for the broader field of LRRK2-targeted drug discovery. This technical guide provides a foundational resource for researchers and drug developers working to translate the promise of LRRK2 inhibition into a clinical reality for patients with Parkinson's disease.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of LRRK2 Phosphorylation Following MK-1468 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of treatments for Parkinson's disease. Mutations in the LRRK2 gene are linked to an increased risk of developing the disease, and elevated LRRK2 kinase activity is implicated in its pathogenesis. MK-1468 is a potent and selective, brain-penetrant LRRK2 inhibitor that has shown promise in preclinical studies.[1][2][3][4] A critical method for evaluating the efficacy of LRRK2 inhibitors is the monitoring of LRRK2 autophosphorylation at sites such as Serine 935 (pSer935) and Serine 1292 (pSer1292). This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of LRRK2 after treatment with this compound.

Data Presentation

The inhibitory activity of this compound on LRRK2 phosphorylation has been quantified in various experimental systems. The following table summarizes key quantitative data for this compound.

ParameterValueSystemReference
IC50 for pLRRK2 (Ser935)2.8 nMHuman Peripheral Blood Mononuclear Cells (hPBMCs)[1]
IC50 for LRRK2 (G2019S)0.4 nMIn vitro kinase assay[1]
In vivo brain unbound IC50 for pLRRK2 (Ser935)33 nMRat Striatum[2][5]
Kinase Selectivity>100-fold against 265 off-target kinasesKinase panel screening[1][2]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Regulation and Activity cluster_1 Inhibitor Action cluster_2 Downstream Effects LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation (e.g., Ser1292) Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy MK1468 This compound MK1468->pLRRK2 Inhibition

LRRK2 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Data Analysis cell_culture 1. Cell Culture (e.g., HEK293T, SH-SY5Y) mk1468_treatment 2. This compound Treatment cell_culture->mk1468_treatment cell_lysis 3. Cell Lysis mk1468_treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page protein_transfer 6. Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking 7. Blocking protein_transfer->blocking primary_antibody 8. Primary Antibody Incubation (anti-pLRRK2 / anti-LRRK2) blocking->primary_antibody secondary_antibody 9. Secondary Antibody Incubation primary_antibody->secondary_antibody detection 10. Signal Detection (Chemiluminescence) secondary_antibody->detection quantification 11. Densitometry Analysis detection->quantification

Experimental workflow for Western blot analysis of pLRRK2.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of phosphorylated LRRK2 (pLRRK2) and total LRRK2 in cell lysates following treatment with this compound. This protocol is adaptable for cell lines such as HEK293T or SH-SY5Y.

Materials and Reagents
  • Cell Lines: HEK293T or SH-SY5Y cells

  • LRRK2 Inhibitor: this compound (MedChemExpress or equivalent)

  • Cell Culture Media: DMEM or DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer containing protease and phosphatase inhibitors.

    • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • 1% SDS Hot Lysis Buffer Recipe: 10 mM Tris-HCl (pH 8.0), 1% SDS, 1.0 mM Sodium Orthovanadate.

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE Gels: 4-12% gradient gels are recommended for optimal resolution of the large LRRK2 protein (~286 kDa).

  • Running Buffer: MOPS or MES SDS Running Buffer

  • Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm pore size)

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-pLRRK2 (Ser935)

    • Rabbit anti-pLRRK2 (Ser1292)

    • Mouse or Rabbit anti-total LRRK2

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Phosphate Buffered Saline (PBS)

Procedure
  • Cell Culture and this compound Treatment:

    • Plate HEK293T or SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with the desired concentrations of this compound (a dose-response curve from 1 nM to 1 µM is recommended) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of total protein per lane onto a 4-12% SDS-PAGE gel.

    • Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane. For a large protein like LRRK2, an overnight transfer at 30V at 4°C or a high-current transfer for 1-2 hours is recommended.[6]

    • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to verify transfer efficiency.

  • Immunoblotting:

    • Destain the membrane with TBST and block with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-pLRRK2 or anti-total LRRK2) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the pLRRK2 signal to the total LRRK2 signal for each sample. A loading control such as β-actin or GAPDH can also be used to ensure equal protein loading.

References

Application Notes and Protocols for MK-1468 Dosing in Non-Human Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1468 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of disease-modifying therapies for Parkinson's disease. Preclinical evaluation of this compound has included toxicology studies in non-human primates to establish its safety profile. These application notes provide a summary of the dosing regimens used in these studies and detailed protocols for the administration and subsequent analysis.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Mutations in the LRRK2 gene are linked to an increased risk of both familial and sporadic Parkinson's disease, and it is hypothesized that inhibiting LRRK2 kinase activity may be a viable therapeutic strategy.

LRRK2_Pathway cluster_0 LRRK2 Signaling LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation/ Activation Substrate LRRK2 Substrates (e.g., Rab GTPases) pLRRK2->Substrate Phosphorylation MK1468 This compound MK1468->pLRRK2 Inhibition pSubstrate Phosphorylated Substrates Substrate->pSubstrate Downstream Downstream Cellular Processes pSubstrate->Downstream

Caption: LRRK2 Signaling and Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data from toxicology studies of this compound administered orally to rhesus monkeys.[1]

Table 1: 7-Day Oral Dosing Regimen in Rhesus Monkeys [1]

Dose Level (mg/kg/day)FrequencyDurationKey Observations
100Once Daily7 daysGenerally well-tolerated.
200Once Daily7 daysSporadic emesis in male animals; increased hypertrophy of type 2 pneumocytes and accumulation of intra-alveolar macrophages in the lungs.
800Once Daily7 daysSporadic emesis in male animals; increased hypertrophy of type 2 pneumocytes and accumulation of intra-alveolar macrophages in the lungs.

Table 2: 30-Day Oral Dosing Regimen in Rhesus Monkeys [1]

Dose Level (mg/kg)FrequencyDurationKey Observations
30Twice Daily (b.i.d.)30 daysNo relevant clinical signs.
100Twice Daily (b.i.d.)30 daysHypertrophy and hyperplasia of type 2 pneumocytes, thickening and deformation of alveolar walls, and an increase in collagen.
500Twice Daily (b.i.d.)30 daysHypertrophy and hyperplasia of type 2 pneumocytes, thickening and deformation of alveolar walls, and an increase in collagen. Some changes persisted 12 weeks after cessation of dosing.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the non-human primate studies of this compound.

Protocol 1: Preparation of this compound Oral Suspension

Note: The specific vehicle used in the published studies for this compound is not publicly available. A common vehicle for oral administration of hydrophobic compounds in non-human primates is provided below as a general guideline. It is crucial to determine the optimal vehicle for this compound based on its physicochemical properties.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

  • Mortar and pestle or other homogenization equipment

  • Graduated cylinder

  • Stir plate and stir bar

  • Calibrated balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for dosing.

  • Weigh the appropriate amount of this compound powder.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

  • Continuously stir the suspension on a stir plate until administration to maintain homogeneity.

  • Prepare the suspension fresh daily.

Protocol 2: Oral Administration via Gavage in Rhesus Monkeys

Materials:

  • Prepared this compound oral suspension

  • Appropriately sized gavage tube for rhesus monkeys

  • Syringe

  • Animal restraint equipment

Procedure:

  • Ensure the rhesus monkey is properly restrained to minimize stress and ensure safety for both the animal and the handler.

  • Measure the correct length of the gavage tube (from the tip of the nose to the last rib) to ensure proper placement in the stomach.

  • Draw the calculated dose volume of the this compound suspension into the syringe.

  • Gently insert the gavage tube into the mouth and pass it over the tongue into the esophagus. Ensure the animal swallows the tube. Do not force the tube.

  • Once the tube is in the correct position, slowly administer the dose.

  • After administration, gently remove the gavage tube.

  • Monitor the animal for any signs of distress or regurgitation.

  • For twice-daily (b.i.d.) dosing, a typical interval is 12 hours.

Experimental_Workflow cluster_0 Dosing and Observation cluster_1 Toxicological Analysis cluster_2 Specific Histological Stains DosePrep Prepare this compound Oral Suspension Dosing Oral Gavage (Once or Twice Daily) DosePrep->Dosing Monitoring Clinical Observation (e.g., Emesis) Dosing->Monitoring Necropsy Necropsy and Tissue Collection (Lungs) Monitoring->Necropsy Histology Histopathology Necropsy->Histology TEM Transmission Electron Microscopy Necropsy->TEM IHC Immunohistochemistry (pro-surfactant C) Histology->IHC Trichrome Trichrome Stain (Collagen) Histology->Trichrome

Caption: Experimental workflow for this compound non-human primate studies.

Protocol 3: Histopathological Analysis of Lung Tissue

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)

  • Hematoxylin and Eosin (H&E) staining reagents

  • Trichrome staining kit (e.g., Masson's Trichrome)

  • Immunohistochemistry (IHC) reagents:

    • Primary antibody: anti-pro-surfactant protein C

    • Secondary antibody and detection system

    • Antigen retrieval solution

  • Microscope

Procedure:

  • H&E Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize cell nuclei.

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix.

    • Dehydrate and mount the slides.

    • Examine under a microscope for general morphology, inflammation, and cellular changes like hypertrophy and hyperplasia of type 2 pneumocytes.

  • Trichrome Staining for Collagen:

    • Deparaffinize and rehydrate tissue sections.

    • Perform staining according to the manufacturer's protocol for the trichrome stain kit. This typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.

    • Collagen fibers will be stained blue/green, nuclei will be dark red/purple, and cytoplasm will be red/pink.

    • Assess for changes in collagen deposition in the alveolar walls.

  • Immunohistochemistry for pro-surfactant protein C:

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with the primary antibody against pro-surfactant protein C.

    • Incubate with a labeled secondary antibody.

    • Use a suitable detection system (e.g., DAB) to visualize the antibody binding.

    • Counterstain with hematoxylin.

    • Dehydrate and mount.

    • Examine for the presence and localization of pro-surfactant protein C to identify type 2 pneumocytes.

Protocol 4: Transmission Electron Microscopy (TEM) of Lung Tissue

Materials:

  • Fresh lung tissue samples

  • Fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Osmium tetroxide

  • Dehydration solutions (graded ethanol series)

  • Embedding resin (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

  • Transmission electron microscope

Procedure:

  • Immediately after collection, fix small pieces (approx. 1 mm³) of lung tissue in the primary fixative.

  • Post-fix the tissue in osmium tetroxide.

  • Dehydrate the tissue through a graded series of ethanol.

  • Infiltrate the tissue with embedding resin.

  • Polymerize the resin to create tissue blocks.

  • Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections under a transmission electron microscope to observe the ultrastructure of type 2 pneumocytes, including the presence and morphology of lamellar bodies.

Conclusion

The non-human primate studies of this compound have provided valuable data on its dosing and safety profile. The primary toxicological finding was a dose-dependent effect on the lungs, specifically hypertrophy and hyperplasia of type 2 pneumocytes. The provided protocols offer a framework for conducting similar preclinical evaluations of LRRK2 inhibitors. It is essential to adapt and optimize these protocols based on the specific characteristics of the compound under investigation.

References

Application Notes and Protocols: Pharmacokinetic Analysis of MK-1468 in Plasma and Cerebrospinal Fluid (CSF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1468 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the potential treatment of Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease.[2][4] this compound, developed by Merck, is a brain-penetrant amidoisoquinoline derivative designed to be a low-dose, CNS-penetrant, and selective LRRK2 inhibitor.[3][4][5] Understanding the pharmacokinetic profile of this compound in both plasma and cerebrospinal fluid (CSF) is critical for evaluating its potential therapeutic efficacy and for designing clinical trials. These application notes provide a summary of the available pharmacokinetic data and detailed protocols for preclinical analysis.

Quantitative Data Summary

The following table summarizes the available preclinical pharmacokinetic parameters for this compound. It is important to note that while CSF was analyzed in preclinical studies, specific concentration data for CSF is not publicly available. The unbound brain-to-plasma concentration ratio (Kpu,u) is provided as a key indicator of central nervous system (CNS) penetration.

ParameterSpeciesValueNotes
Oral Bioavailability Rat56%High oral bioavailability observed in rats.[2]
Dog100%Excellent oral bioavailability observed in dogs.[2]
Rhesus Monkey9%Relatively low oral bioavailability observed in rhesus monkeys.
CNS Penetration (Kpu,u) Rat0.3Indicates that the unbound concentration of this compound in the brain is approximately 30% of the unbound concentration in plasma.[4]
In Vivo IC50 (unbound) Rat (Striatum)33 nMRepresents the concentration at which 50% of LRRK2 pSer935 is inhibited in the brain.[4]
Projected Human Dose Human48 mg BIDBased on preclinical data and modeling.[1][4]

Signaling Pathway of LRRK2 Inhibition by this compound

Mutations in the LRRK2 gene can lead to hyperactivation of the LRRK2 protein, a kinase that plays a role in various cellular processes, including vesicular trafficking and autophagy. This hyperactivation is believed to contribute to the neurodegeneration observed in Parkinson's disease. This compound acts as a selective inhibitor of LRRK2, thereby blocking its downstream signaling and potentially mitigating the pathological effects of its overactivity.

LRRK2_Pathway cluster_0 Cellular Processes Vesicular_Trafficking Vesicular Trafficking Neuronal_Health Neuronal Health Vesicular_Trafficking->Neuronal_Health Autophagy Autophagy Autophagy->Neuronal_Health LRRK2_mut LRRK2 Gene (with mutations) LRRK2_hyper Hyperactivated LRRK2 (Kinase) LRRK2_mut->LRRK2_hyper Downstream Downstream Signaling LRRK2_hyper->Downstream Phosphorylation MK1468 This compound MK1468->LRRK2_hyper Inhibition Downstream->Vesicular_Trafficking Downstream->Autophagy Neurodegeneration Neurodegeneration (Parkinson's Disease) Downstream->Neurodegeneration

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the pharmacokinetic analysis of this compound in plasma and CSF based on established methodologies for preclinical rodent studies.

In Vivo Dosing and Sample Collection

This protocol describes the oral administration of this compound to rats and the subsequent collection of plasma and CSF samples.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation (e.g., in 0.5% methylcellulose)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Microcentrifuge tubes

  • Capillary tubes (for CSF collection)

  • Anticoagulant (e.g., K2EDTA)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least 3 days prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer this compound orally via gavage at the desired dose levels (e.g., 1, 3, 10, 30, and 100 mg/kg).[4]

  • Sample Collection Timepoint: Collect samples at a predetermined time point post-dosing (e.g., 2 hours).[4]

  • Anesthesia: Anesthetize the rats using isoflurane.

  • CSF Collection (Cisterna Magna):

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a small incision at the back of the neck to expose the cisterna magna.

    • Carefully insert a glass capillary tube attached to a syringe into the cisterna magna to collect CSF (approximately 50-100 µL).

    • Transfer the CSF immediately to a pre-labeled microcentrifuge tube and place on dry ice.

  • Blood Collection (Cardiac Puncture):

    • Following CSF collection, perform a terminal cardiac puncture to collect blood into tubes containing an anticoagulant.

    • Gently invert the tubes several times to ensure proper mixing.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to new pre-labeled microcentrifuge tubes.

  • Sample Storage: Store all plasma and CSF samples at -80°C until analysis.

Sample Preparation and Bioanalysis (LC-MS/MS)

This protocol outlines a general procedure for the extraction of this compound from plasma and CSF and subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Plasma and CSF samples

  • Internal standard (IS) solution (a structurally similar compound to this compound)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Thawing: Thaw plasma and CSF samples on ice.

  • Protein Precipitation:

    • To a 50 µL aliquot of plasma or CSF, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable chromatographic gradient.

    • Detect and quantify the parent and product ions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the pharmacokinetic analysis of this compound.

PK_Workflow cluster_animal_phase In-Life Phase cluster_sample_prep Sample Processing cluster_analysis Bioanalysis Dosing Oral Administration of this compound to Rats Anesthesia Anesthesia Dosing->Anesthesia CSF_Collection CSF Collection (Cisterna Magna) Anesthesia->CSF_Collection Blood_Collection Blood Collection (Cardiac Puncture) CSF_Collection->Blood_Collection Protein_Precip Protein Precipitation (Acetonitrile) CSF_Collection->Protein_Precip CSF Sample Plasma_Prep Plasma Preparation (Centrifugation) Blood_Collection->Plasma_Prep Plasma_Prep->Protein_Precip LCMS LC-MS/MS Analysis Protein_Precip->LCMS Data_Analysis Data Analysis and Concentration Determination LCMS->Data_Analysis

Caption: Experimental workflow for pharmacokinetic analysis of this compound.

Conclusion

The preclinical data available for this compound demonstrate its potential as a brain-penetrant LRRK2 inhibitor. The provided protocols offer a framework for conducting pharmacokinetic studies to further evaluate its distribution in plasma and CSF. Accurate determination of the pharmacokinetic profile is essential for the continued development of this compound as a potential therapeutic agent for Parkinson's disease.

References

Application Notes and Protocols for MK-1468 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1468 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease (PD), and inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[4] this compound has demonstrated high potency in inhibiting LRRK2 and its phosphorylation at serine 935 (pSer935), a key biomarker of LRRK2 kinase activity.[1] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study LRRK2 biology and its role in neuronal function and disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (nM)
LRRK2 (G2019S mutant)Biochemical Assay0.4[1][2]
Wild-Type LRRK2Biochemical AssayNear-equipotent to G2019S[1]
pSer935 LRRK2 InhibitionHuman PBMCs2.8[1][2]

Table 2: Kinase Selectivity of this compound

ParameterValue
Number of Off-Target Kinases Tested265[4][5]
Selectivity Fold>100-fold[1][5]
Other Screened Targets (enzymes, receptors, etc.)117
Selectivity Fold>1000-fold[1][4]

Table 3: In Vivo Pharmacodynamics of this compound in Rats

ParameterValue
Route of AdministrationOral (PO)[4][6]
Key Pharmacodynamic MarkerReduction of pSer935 LRRK2 in the striatum[4][6]
In Vivo Brain Unbound IC5033 nM[4][6]
Dosing Range for pSer935 Reduction1-100 mg/kg[4][6]

Signaling Pathway Diagram

The following diagram illustrates the LRRK2 signaling pathway and the inhibitory action of this compound.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2 LRRK2 ADP ADP LRRK2->ADP pRab_GTPase Phosphorylated Rab GTPase LRRK2->pRab_GTPase Phosphorylates ATP ATP ATP->LRRK2 Binds to kinase domain Rab_GTPase Rab GTPase (e.g., Rab10) Rab_GTPase->LRRK2 Downstream_Effects Downstream Effects (Vesicular Trafficking, Autophagy) pRab_GTPase->Downstream_Effects MK1468 This compound MK1468->LRRK2 Inhibits (ATP-competitive)

Caption: LRRK2 signaling pathway and this compound inhibition.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures from Rodent Embryos

This protocol is adapted from established methods for isolating and culturing primary neurons.[7][8][9]

Materials:

  • Timed-pregnant rodent (e.g., Sprague Dawley rat at embryonic day 18)

  • Coating solution: Poly-D-lysine (50 µg/mL) or Poly-L-ornithine (10 µg/mL) in sterile water

  • Dissection medium: Hank's Balanced Salt Solution (HBSS) or Neurobasal medium

  • Digestion solution: Papain (20 units/mL) or Trypsin (0.25%) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin

  • Culture plates or coverslips

Procedure:

  • Coat Culture Surfaces: The day before dissection, coat culture plates or coverslips with the chosen coating solution and incubate overnight at 37°C. Rinse thoroughly with sterile water before use.[10]

  • Dissection: Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols. Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

  • Digestion: Transfer the cortical tissue to the digestion solution and incubate at 37°C for 15-30 minutes.

  • Dissociation: Gently aspirate the digestion solution and wash the tissue with plating medium. Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating: Determine cell density using a hemocytometer. Plate the neurons at a suitable density (e.g., 1.0 x 10^5 to 2.5 x 10^5 cells/cm²) onto the coated culture surfaces.

  • Culture: Maintain the neurons in a humidified incubator at 37°C with 5% CO2. Change half of the medium every 3-4 days.

Protocol 2: Application of this compound to Primary Neuron Cultures

Disclaimer: The following is a suggested protocol based on the known properties of this compound and data from other LRRK2 inhibitors, as a specific published protocol for this compound in primary neurons is not yet available.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Primary neuron cultures (prepared as in Protocol 1, typically cultured for at least 7 days in vitro (DIV) to allow for maturation)

  • Plating medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed plating medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific assay. Based on the in vivo brain unbound IC50 of 33 nM, a starting range of 10-100 nM is advisable.

  • Treatment: Remove half of the medium from the primary neuron cultures and replace it with the medium containing the desired concentration of this compound. For vehicle controls, add an equivalent volume of medium containing the same final concentration of DMSO.

  • Incubation: The incubation time will depend on the specific experimental goals. For assessing the inhibition of LRRK2 phosphorylation, an incubation time of 2 to 24 hours is a reasonable starting point.[11] For studies on downstream effects or chronic inhibition, longer incubation times may be necessary.

  • Downstream Analysis: Following incubation, the neurons can be processed for various downstream analyses.

Protocol 3: Assessment of LRRK2 Kinase Inhibition by Western Blot

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash the neurons with ice-cold PBS and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pSer935-LRRK2 or pT73-Rab10 signal to the total LRRK2 or loading control signal, respectively.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for using this compound in primary neuron cultures.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Prepare Primary Neuron Cultures start->culture treat Treat with this compound (and vehicle control) culture->treat incubate Incubate (e.g., 2-24 hours) treat->incubate wb Western Blot (pLRRK2, pRab10) incubate->wb viability Neuronal Viability Assay (e.g., MTT, LDH) incubate->viability imaging Immunocytochemistry (Neurite Outgrowth) incubate->imaging electrophys Electrophysiology (e.g., MEA) incubate->electrophys analysis Data Analysis and Interpretation wb->analysis viability->analysis imaging->analysis electrophys->analysis end End analysis->end

Caption: Experimental workflow for this compound in primary neurons.

References

Troubleshooting & Optimization

Addressing low aqueous solubility of MK-1468

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-1468, focusing on challenges related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: While specific quantitative data for the aqueous solubility of this compound is not extensively published, it is a lipophilic molecule designed to be a brain-penetrant LRRK2 inhibitor.[1][2][3] Such compounds, optimized for central nervous system (CNS) penetration, typically exhibit low aqueous solubility. Researchers should presume that this compound is poorly soluble in aqueous buffers and culture media and take appropriate measures for its solubilization.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 100 mg/mL in DMSO has been reported.[1] When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1] For in vitro experiments, the final concentration of DMSO in the aqueous medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity and compound precipitation.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/cell culture medium. Why did this happen?

A3: This is a common issue with poorly soluble compounds. The precipitation is likely due to the abrupt change in solvent polarity when the concentrated DMSO stock is introduced into the aqueous environment. The aqueous medium cannot maintain the high concentration of the lipophilic this compound that was stable in DMSO.

Q4: Can I filter my media to remove the precipitate?

A4: Filtering the medium to remove the precipitate is not recommended. This will lead to an unknown and lower final concentration of the active compound in your experiment, resulting in inaccurate and non-reproducible data. The focus should be on preventing precipitation in the first place.

Q5: How does the composition of cell culture media affect the solubility of this compound?

A5: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with your compound. Components like salts and proteins can influence the solubility of this compound. If you encounter precipitation, testing the solubility in a simpler buffer (like PBS) can help determine if specific media components are contributing to the issue.

Troubleshooting Guides

Issue: Precipitate Formation in Aqueous Solutions

If you observe cloudiness, haziness, or visible particles after diluting your this compound stock solution, use the following guide to troubleshoot the problem.

Step 1: Initial Checks & Best Practices

  • Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has been stored correctly (e.g., at -20°C or -80°C in aliquots to avoid freeze-thaw cycles).[1]

  • Control DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible, ideally below 0.1%.

  • Gentle Mixing: When diluting, add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing and minimize localized high concentrations that can trigger precipitation.

Step 2: Employing Solubilization Techniques If the issue persists, consider the following formulation strategies. It is recommended to test these on a small scale before proceeding with your main experiment.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Use of a water-miscible organic solvent in which the drug is more soluble.Simple to prepare; effective for many lipophilic compounds.May have toxic effects on cells at higher concentrations.
pH Adjustment Modifying the pH of the buffer to ionize the compound, which can increase solubility.Can be highly effective if the compound has ionizable groups.Requires knowledge of the compound's pKa; can affect cell viability if the pH is shifted outside the physiological range.
Surfactants Using detergents to form micelles that encapsulate the hydrophobic compound.Can significantly increase apparent solubility.May be cytotoxic depending on the surfactant and its concentration.
Cyclodextrins Complexation agents with a hydrophobic core and a hydrophilic exterior that can encapsulate the drug.Generally well-tolerated by cells; can improve stability.May alter the free drug concentration and affect activity.
Solid Dispersion Dispersing the drug in a solid polymer matrix to create an amorphous form, which has higher solubility.Can significantly enhance dissolution rate and solubility.More complex to prepare; requires specialized equipment.

Illustrative Comparison of Aqueous Formulation Strategies for this compound

Formulation Approach Maximum Achievable Concentration (Hypothetical) Observations
10% DMSO in PBS ~5 µM Clear Solution
20% PEG400 in PBS ~15 µM Clear Solution
5% Solutol HS 15 in Saline ~25 µM Clear Solution

| 40% (w/v) HP-β-CD in Water | ~50 µM | Clear Solution |

Note: This table is for illustrative purposes. The actual achievable concentrations will depend on the specific experimental conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 501.02 g/mol , dissolve 5.01 mg in 1 mL of DMSO).

  • Gently warm the solution (e.g., to 37-60°C) and vortex or sonicate until the compound is completely dissolved. A clear solution should be obtained.[1]

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer or cell culture medium of interest

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare serial dilutions of the this compound stock solution in DMSO.

  • Add your aqueous buffer or medium to the wells of the 96-well plate (e.g., 198 µL).

  • Transfer a small volume of each DMSO dilution to the corresponding wells of the assay plate (e.g., 2 µL), ensuring the final DMSO concentration is consistent and low (e.g., 1%).

  • Include controls: medium with DMSO only (negative control) and a known poorly soluble compound at a high concentration (positive control).

  • Seal the plate and incubate under your experimental conditions (e.g., 1-2 hours at 37°C).

  • Visually inspect for precipitation under a microscope.

  • Quantify precipitation by measuring absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal compared to the negative control indicates precipitation.

  • The highest concentration that does not show a significant increase in signal is considered the kinetic solubility under these conditions.

Visualizations

G Workflow for Addressing this compound Precipitation start Precipitation Observed in Aqueous Medium check_stock 1. Verify Stock Solution (Is it fully dissolved?) start->check_stock check_dmso 2. Check Final DMSO % (Is it < 0.5%?) check_stock->check_dmso mixing_tech 3. Optimize Dilution Technique (Add dropwise with vortexing) check_dmso->mixing_tech reassess Re-evaluate Precipitation mixing_tech->reassess solubilize Precipitation Persists: Select a Solubilization Strategy reassess->solubilize Yes proceed Proceed with Experiment reassess->proceed No cosolvent Co-solvents (e.g., PEG400, Ethanol) solubilize->cosolvent surfactant Surfactants (e.g., Tween-80, Solutol) solubilize->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) solubilize->cyclodextrin ph_adjust pH Adjustment solubilize->ph_adjust validate Validate New Formulation (Kinetic Solubility Assay) cosolvent->validate surfactant->validate cyclodextrin->validate ph_adjust->validate validate->proceed

Caption: A streamlined workflow for troubleshooting this compound precipitation.

G Signaling Pathway Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2 LRRK2 ADP ADP LRRK2->ADP pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Kinase Activity ATP ATP ATP->LRRK2 Substrate Substrate Protein (e.g., Rab GTPases) Substrate->LRRK2 Downstream Downstream Signaling (e.g., Vesicular Trafficking) pSubstrate->Downstream MK1468 This compound MK1468->LRRK2 Inhibition

Caption: this compound inhibits LRRK2 kinase activity, blocking substrate phosphorylation.

References

MK-1468 Technical Support Center: Mitigating hERG Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with the LRRK2 inhibitor MK-1468, focusing on the mitigation of hERG channel inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It is being investigated for the potential treatment of Parkinson's disease.

Q2: What is the significance of hERG channel inhibition in drug development?

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). Therefore, assessing and mitigating hERG inhibition is a critical step in drug safety evaluation.

Q3: Was hERG inhibition a concern for this compound development?

Yes, an early precursor to this compound, identified as compound 8, showed significant hERG ion channel inhibition, which halted its progression.[1][2]

Q4: How was hERG inhibition mitigated in the development of this compound?

The successful mitigation of hERG inhibition for this compound was achieved through a strategic reduction of the compound's lipophilicity and basicity.[1][2][3] This medicinal chemistry approach is a common and effective strategy to reduce a compound's affinity for the hERG channel.

Q5: What is the mechanism behind reducing lipophilicity and basicity to mitigate hERG inhibition?

The hERG channel pore has a binding site that accommodates lipophilic and basic compounds. By reducing these properties, the affinity of the compound for the hERG channel can be significantly decreased, thereby reducing its inhibitory effect.

Data Presentation: Illustrative Example of hERG Inhibition Mitigation

While specific hERG IC50 values for this compound and its direct precursor "compound 8" are not publicly available, the following table provides a representative example of how reducing lipophilicity and basicity can successfully mitigate hERG inhibition in a kinase inhibitor drug discovery program.

CompoundLRRK2 IC50 (nM)hERG IC50 (µM)clogP (Lipophilicity)pKa (Basicity)
Precursor Compound (Hypothetical) 5< 14.58.5
Optimized Compound (Hypothetical) 8> 303.27.2

This table is for illustrative purposes to demonstrate a successful hERG mitigation strategy.

Experimental Protocols

Accurate assessment of hERG liability is crucial. The two most common methods are the automated patch clamp assay and the thallium flux assay.

Automated Patch Clamp hERG Assay

This method directly measures the electrical current through the hERG channels in cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Automated patch clamp system (e.g., IonWorks, QPatch)

  • Extracellular and intracellular recording solutions

  • Test compound (this compound) and positive control (e.g., Cisapride, Terfenadine, or Dofetilide)

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to 70-90% confluency. On the day of the experiment, detach cells using a gentle enzyme-free dissociation reagent.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired final concentrations in the extracellular solution.

  • Assay Execution:

    • Load the cell suspension and compound plates into the automated patch clamp system.

    • The system will automatically establish a whole-cell patch clamp configuration.

    • Record baseline hERG currents using a specific voltage protocol. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

    • Apply the test compound at increasing concentrations, allowing for sufficient time at each concentration to reach steady-state block.

    • Record the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Normalize the current to the baseline (vehicle control).

    • Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Thallium Flux hERG Assay

This is a higher-throughput, fluorescence-based assay that uses thallium ions as a surrogate for potassium ions.

Objective: To screen compounds for potential hERG channel inhibition.

Materials:

  • HEK293 or U2OS cells stably expressing the hERG channel

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer and stimulation buffer containing thallium

  • Fluorescence plate reader

  • Test compound (this compound) and positive control (e.g., Astemizole)

Procedure:

  • Cell Plating: Seed hERG-expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate at room temperature in the dark.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader.

    • Add the thallium-containing stimulation buffer to initiate ion flux.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which is proportional to hERG channel activity.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the data to determine an IC50 value.

Troubleshooting Guides

Automated Patch Clamp Assay
IssuePossible Cause(s)Suggested Solution(s)
Low Seal Success Rate Poor cell health; Incorrect cell suspension density; Debris in cell suspensionUse cells at optimal confluency and viability; Optimize cell density; Filter cell suspension before use.
High Leak Current Poor seal quality; Cell membrane ruptureExclude cells with high leak current from analysis; Optimize patch clamp parameters.
Unstable Current Baseline Temperature fluctuations; Perfusion system issues; Cell rundownEnsure stable temperature control; Check perfusion lines for bubbles or leaks; Use perforated patch configuration if rundown is persistent.
Compound Precipitation Low compound solubility in aqueous bufferPrepare fresh stock solutions; Use a co-solvent if compatible with the assay; Visually inspect compound plates for precipitation. For poorly soluble drugs, prolonged stirring and filtration of the solution can be employed.
Inconsistent IC50 Values Compound adsorption to plasticware; Insufficient incubation timeUse low-binding plates; Ensure steady-state block is achieved at each concentration.
Thallium Flux Assay
IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio Low hERG channel expression; Poor dye loading; Cell deathUse a cell line with robust hERG expression; Optimize dye loading time and temperature; Ensure cells are healthy and plated at the correct density.
High Well-to-Well Variability Inconsistent cell numbers; Uneven dye loading; Pipetting errorsUse an automated cell dispenser for plating; Ensure uniform dye loading across the plate; Use calibrated pipettes and proper technique.
False Positives/Negatives Compound autofluorescence; Compound quenching of the dye; Cytotoxicity of the compoundPre-screen compounds for autofluorescence and quenching properties; Perform a counterscreen for cytotoxicity.
Assay Window Drift Temperature or pH changes during the assayAllow all reagents and plates to equilibrate to room temperature before use; Ensure consistent timing of all steps.

Visualizations

hERG_Mitigation_Strategy cluster_0 Drug Discovery Process Lead_Compound Lead Compound (e.g., Compound 8) hERG_Screening hERG Screening Lead_Compound->hERG_Screening High_hERG_Inhibition High hERG Inhibition hERG_Screening->High_hERG_Inhibition Positive Hit Low_hERG_Inhibition Low hERG Inhibition hERG_Screening->Low_hERG_Inhibition Negative Hit Medicinal_Chemistry Medicinal Chemistry Optimization High_hERG_Inhibition->Medicinal_Chemistry Reduced_Lipophilicity Reduce Lipophilicity (e.g., lower clogP) Medicinal_Chemistry->Reduced_Lipophilicity Reduced_Basicity Reduce Basicity (e.g., lower pKa) Medicinal_Chemistry->Reduced_Basicity Optimized_Compound Optimized Compound (e.g., this compound) Reduced_Lipophilicity->Optimized_Compound Reduced_Basicity->Optimized_Compound Optimized_Compound->hERG_Screening Re-screen

Caption: Workflow for mitigating hERG inhibition of a lead compound.

Patch_Clamp_Troubleshooting Start Inconsistent hERG IC50 Results Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Check_Purity Is the compound pure? Check_Solubility->Check_Purity Yes Improve_Solubility Improve Solubility: - Use co-solvent - Prepare fresh solutions - Filter solution Check_Solubility->Improve_Solubility No Check_Incubation Is the incubation time sufficient for steady-state? Check_Purity->Check_Incubation Yes Purify_Compound Re-purify or re-synthesize the compound Check_Purity->Purify_Compound No Check_Cell_Health Are the cells healthy and passage number low? Check_Incubation->Check_Cell_Health Yes Optimize_Incubation Optimize Incubation Time: - Perform time-course experiment Check_Incubation->Optimize_Incubation No Improve_Cell_Culture Improve Cell Culture: - Use fresh cells - Monitor viability Check_Cell_Health->Improve_Cell_Culture No Re-run_Assay Re-run Assay Check_Cell_Health->Re-run_Assay Yes Improve_Solubility->Re-run_Assay Purify_Compound->Re-run_Assay Optimize_Incubation->Re-run_Assay Improve_Cell_Culture->Re-run_Assay

Caption: Troubleshooting guide for inconsistent patch clamp hERG assay results.

References

Managing MK-1468-induced hypertrophy of type 2 pneumocytes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MK-1468

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the mTORC1 activator, this compound, and managing its induced hypertrophy of type 2 pneumocytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule activator of the mechanistic target of rapamycin complex 1 (mTORC1). It functions by binding to and stabilizing the active conformation of mTORC1, leading to the downstream phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This cascade promotes protein synthesis and cell growth, resulting in cellular hypertrophy.

Q2: How can I confirm that this compound is inducing hypertrophy in my type 2 pneumocyte cultures?

A2: Hypertrophy can be confirmed through several methods:

  • Cell Size Measurement: Utilize microscopy and image analysis software (e.g., ImageJ) to quantify changes in cell surface area or volume.

  • Protein Content Analysis: Measure total protein content per cell using assays like the bicinchoninic acid (BCA) assay. An increase in protein content per cell is indicative of hypertrophy.

  • Flow Cytometry: Employ forward scatter (FSC) analysis to assess changes in cell size within the population.

  • Biomarker Analysis: Perform Western blotting or immunofluorescence for phosphorylated S6K (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) to confirm mTORC1 pathway activation.

Q3: What is the recommended working concentration and incubation time for this compound to induce hypertrophy?

A3: The optimal concentration and incubation time can vary depending on the cell line and experimental conditions. We recommend starting with a dose-response experiment. A typical starting range for this compound is 1-10 µM, with an incubation period of 24-72 hours. Refer to the table below for example data.

Troubleshooting Guide

Issue 1: High levels of cell death observed after this compound treatment.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a dose-response experiment to determine the optimal concentration that induces hypertrophy without significant cytotoxicity. We recommend starting with a range of 0.1 µM to 20 µM.

  • Possible Cause 2: Prolonged incubation period.

    • Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the ideal incubation time for observing hypertrophy before the onset of cell death.

  • Possible Cause 3: Suboptimal cell culture conditions.

    • Solution: Ensure that the type 2 pneumocyte culture is healthy and not overly confluent before adding this compound. Use fresh media and supplements as required.

Issue 2: Inconsistent or no hypertrophic response to this compound.

  • Possible Cause 1: Inactive this compound compound.

    • Solution: Verify the integrity and proper storage of the this compound stock solution. If in doubt, use a fresh vial. Confirm activity by assessing the phosphorylation of downstream targets like S6K.

  • Possible Cause 2: Cell line variability.

    • Solution: Different type 2 pneumocyte cell lines or primary cells from different donors may exhibit varied responses. Ensure consistency in the cell source and passage number.

  • Possible Cause 3: Issues with detection methods.

    • Solution: Calibrate microscopy equipment and standardize image analysis parameters. For Western blotting, optimize antibody concentrations and ensure proper loading controls are used.

Issue 3: How can I reverse or inhibit the hypertrophic effects of this compound?

  • Solution: The hypertrophic effects of this compound can be reversed by inhibiting the mTORC1 pathway. We recommend using a well-characterized mTORC1 inhibitor, such as rapamycin or everolimus. Co-treatment with an mTORC1 inhibitor should prevent the this compound-induced increase in cell size and protein synthesis.

Experimental Protocols & Data

Protocol 1: Induction and Reversal of Type 2 Pneumocyte Hypertrophy
  • Cell Culture: Plate primary rat type 2 pneumocytes or a suitable cell line (e.g., A549) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Control Group: Treat cells with vehicle (e.g., 0.1% DMSO).

    • This compound Group: Treat cells with 5 µM this compound.

    • Reversal Group: Co-treat cells with 5 µM this compound and 20 nM rapamycin.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

  • Analysis: Proceed with cell size measurement via immunofluorescence and protein analysis via Western blotting.

Protocol 2: Immunofluorescence for Cell Size Measurement
  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with a cytoplasmic marker (e.g., phalloidin conjugated to a fluorophore) and a nuclear marker (e.g., DAPI).

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Use image analysis software to measure the cell surface area of at least 100 cells per condition.

Protocol 3: Western Blotting for mTORC1 Pathway Activation
  • Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate 20 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Table 1: Effect of this compound and Rapamycin on Type 2 Pneumocyte Size

Treatment GroupMean Cell Surface Area (µm²)Standard Deviation
Vehicle Control450± 25
This compound (5 µM)720± 35
This compound (5 µM) + Rapamycin (20 nM)465± 30

Table 2: Quantification of p-S6K/Total S6K Ratio by Western Blot

Treatment GroupNormalized p-S6K/Total S6K RatioStandard Deviation
Vehicle Control1.0± 0.1
This compound (5 µM)3.5± 0.4
This compound (5 µM) + Rapamycin (20 nM)1.2± 0.15

Visualizations

MK1468_Signaling_Pathway MK1468 This compound mTORC1 mTORC1 MK1468->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates pS6K p-S6K Protein_Synthesis Protein Synthesis pS6K->Protein_Synthesis p4EBP1 p-4E-BP1 p4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Hypertrophy Protein_Synthesis->Cell_Growth Rapamycin Rapamycin Rapamycin->mTORC1 inhibits

Caption: Signaling pathway of this compound-induced hypertrophy.

Experimental_Workflow start Start: Plate Type 2 Pneumocytes treatment Treat with Vehicle, This compound, or This compound + Rapamycin start->treatment incubation Incubate for 48 hours treatment->incubation split incubation->split if_staining Immunofluorescence Staining split->if_staining western_blot Western Blotting split->western_blot imaging Fluorescence Microscopy if_staining->imaging size_analysis Cell Size Analysis (ImageJ) imaging->size_analysis end End: Data Comparison and Conclusion size_analysis->end lysis Cell Lysis and Protein Quantification western_blot->lysis sds_page SDS-PAGE and PVDF Transfer lysis->sds_page detection Antibody Incubation and Detection sds_page->detection detection->end

Caption: Workflow for assessing pneumocyte hypertrophy.

Troubleshooting_Guide start Issue: High Cell Death with this compound q_conc Is this compound concentration optimized? start->q_conc s_conc Solution: Perform dose-response (0.1-20 µM) q_conc->s_conc No q_time Is incubation time optimized? q_conc->q_time Yes a_conc_yes Yes a_conc_no No end Problem Resolved s_conc->end s_time Solution: Perform time-course (12-72 hours) q_time->s_time No q_culture Are cell culture conditions optimal? q_time->q_culture Yes a_time_yes Yes a_time_no No s_time->end s_culture Solution: Check cell health, confluency, and media freshness q_culture->s_culture No q_culture->end Yes s_culture->end

Caption: Troubleshooting high cell death.

MK-1468 Technical Support Center: Optimizing Dosage and Mitigating Lung Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, MK-1468. The information herein is intended to facilitate experimental design that maximizes therapeutic efficacy while minimizing the risk of lung toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Mutations in the LRRK2 gene that increase its kinase activity are associated with an increased risk of Parkinson's disease.[2][3] this compound works by competitively binding to the ATP pocket of the LRRK2 enzyme, thereby inhibiting its kinase activity.[4][5] This action is being investigated as a potential disease-modifying therapy for Parkinson's disease.[3]

Q2: What is the primary toxicity concern associated with this compound and other LRRK2 inhibitors?

The primary toxicity concern is an on-target, dose-dependent lung toxicity observed in non-human primates (NHPs).[6][7] This toxicity is characterized by hypertrophy (enlargement) and hyperplasia (increased number) of type II pneumocytes, the cells responsible for producing surfactant in the lungs.[6] In some cases, this can be accompanied by the accumulation of intra-alveolar macrophages and collagen, leading to a remodeling of the alveolar structure.[6]

Q3: Is the lung toxicity observed with this compound reversible?

Studies in rhesus monkeys have shown that after a 12-week treatment-free period following 30 days of this compound administration, the remodeling of the alveolar structure and interstitial components did not demonstrate reversibility.[6] This suggests that at certain doses and durations, the lung toxicity may be persistent. However, some studies with other LRRK2 inhibitors have suggested that milder lung effects, such as cytoplasmic vacuolation of type II pneumocytes, can be reversible.[8][9]

Q4: What is the projected human dose for this compound?

The projected human dose for this compound is 48 mg administered twice daily (BID).[3][10]

Troubleshooting Guide: Lung Toxicity

Issue: Observing signs of respiratory distress or unexpected mortality in animal models.

Possible Cause: The administered dose of this compound may be too high, leading to the onset of lung toxicity.

Solutions:

  • Review Dosing Regimen: Compare your current dosage with the data from preclinical NHP studies. Doses of 100 mg/kg b.i.d. and 500 mg/kg b.i.d. in a 30-day study in rhesus monkeys resulted in hypertrophy and hyperplasia of type 2 pneumocytes and collagen accumulation.[6]

  • Dose Range Finding Studies: If you have not already, perform a dose-range-finding study to determine the maximum tolerated dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) for lung toxicity in your specific model.

  • Monitor for Early Indicators: Implement in-life monitoring for clinical signs of respiratory distress. For terminal studies, ensure comprehensive histopathological analysis of lung tissue is a primary endpoint.

Issue: Histological analysis reveals alterations in lung morphology.

Possible Cause: On-target inhibition of LRRK2 in the lung tissue is leading to the observed pathology.

Solutions:

  • Titrate Dose to Therapeutic Window: Research suggests that it may be possible to achieve therapeutic levels of LRRK2 inhibition in the brain with minimal or no lung effects.[11][12] Carefully titrating the dose to the lowest effective level is crucial.

  • Biomarker Monitoring: Consider monitoring for biomarkers of lysosomal dysregulation. A decrease in urinary di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (di-22:6-BMP) has been observed in NHPs treated with LRRK2 inhibitors and may serve as a non-invasive indicator of target engagement and potential toxicity.[13]

  • Characterize the Lesions: Ensure detailed characterization of the lung lesions. Affected type 2 pneumocytes have been shown to be immuno-positive for pro-surfactant C.[6] Utilize histochemical stains like trichrome to assess collagen deposition.[6]

Data on this compound Dosage and Lung Toxicity in Rhesus Monkeys

Study DurationDose (mg/kg/day)AdministrationKey Lung FindingsReversibility
7 days100, 200, or 800Not SpecifiedToleratedNot Assessed
30 days30 b.i.d.OralNot specified, but toleratedNot Assessed
30 days100 or 500 b.i.d.OralHypertrophy and hyperplasia of type 2 pneumocytes, thickening of alveolar walls, collagen accumulation.No, changes persisted after a 12-week recovery period.

Experimental Protocols

Protocol 1: Assessment of Lung Toxicity in Non-Human Primates

  • Animal Model: Rhesus monkeys are a relevant model for studying this compound-induced lung toxicity.

  • Dosing: Administer this compound orally at a range of doses, including a vehicle control group. Dosing can be once or twice daily for a specified period (e.g., 7 or 30 days).

  • In-Life Monitoring: Regularly monitor animals for clinical signs of respiratory distress, changes in body weight, and food consumption.

  • Necropsy and Tissue Collection: At the end of the study, perform a full necropsy. Collect lung tissue and fix in 10% neutral buffered formalin.

  • Histopathology:

    • Embed fixed lung tissue in paraffin and section.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Use a histochemical stain such as Masson's Trichrome to specifically assess collagen deposition and fibrosis.[6]

    • Perform immunohistochemistry for pro-surfactant C to identify type II pneumocytes.[6]

  • Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the slides for hypertrophy and hyperplasia of type II pneumocytes, accumulation of intra-alveolar macrophages, and changes to the alveolar walls.

Protocol 2: Monitoring Urinary Biomarkers

  • Sample Collection: Collect urine samples from study animals at baseline and at various time points throughout the dosing period.

  • Sample Processing: Centrifuge urine to remove cellular debris and store the supernatant at -80°C until analysis.

  • Biomarker Analysis:

    • Measure the concentration of di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (di-22:6-BMP) using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Normalize biomarker levels to urinary creatinine to account for variations in urine dilution.

  • Data Analysis: Compare the changes in urinary di-22:6-BMP levels between the control and this compound treated groups.

Visualizations

LRRK2_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Mechanism cluster_outcome Pathological Outcome This compound This compound LRRK2 LRRK2 This compound->LRRK2 Inhibits LRRK2 Kinase Activity LRRK2 Kinase Activity LRRK2->LRRK2 Kinase Activity Regulates Lysosome-related Lamellar Bodies Lysosome-related Lamellar Bodies LRRK2 Kinase Activity->Lysosome-related Lamellar Bodies Maintains Homeostasis of Type II Pneumocyte Dysfunction Type II Pneumocyte Dysfunction Lysosome-related Lamellar Bodies->Type II Pneumocyte Dysfunction Leads to Alveolar Remodeling Alveolar Remodeling Type II Pneumocyte Dysfunction->Alveolar Remodeling Contributes to

Caption: LRRK2 Inhibition Pathway Leading to Lung Toxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis Dose Selection Dose Selection This compound Administration This compound Administration Dose Selection->this compound Administration Animal Model (NHP) Animal Model (NHP) Animal Model (NHP)->this compound Administration In-life Monitoring In-life Monitoring This compound Administration->In-life Monitoring Urine & Tissue Collection Urine & Tissue Collection In-life Monitoring->Urine & Tissue Collection Histopathology Histopathology Urine & Tissue Collection->Histopathology Biomarker Analysis Biomarker Analysis Urine & Tissue Collection->Biomarker Analysis Toxicity Assessment Toxicity Assessment Histopathology->Toxicity Assessment Biomarker Analysis->Toxicity Assessment

Caption: Workflow for Assessing this compound Lung Toxicity.

Troubleshooting_Logic node_q node_q Respiratory Distress? Respiratory Distress? Review Dose Review Dose Respiratory Distress?->Review Dose Yes Continue Monitoring Continue Monitoring Respiratory Distress?->Continue Monitoring No Reduce Dose Reduce Dose Review Dose->Reduce Dose If too high Re-evaluate Re-evaluate Reduce Dose->Re-evaluate Lung Lesions? Lung Lesions? Titrate to NOAEL Titrate to NOAEL Lung Lesions?->Titrate to NOAEL Yes Maintain Dose Maintain Dose Lung Lesions?->Maintain Dose No Histopathology Histopathology Histopathology->Lung Lesions? Monitor Biomarkers Monitor Biomarkers Titrate to NOAEL->Monitor Biomarkers

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: MK-1468 First-Pass Metabolism & Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the first-pass metabolism of MK-1468, a potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its first-pass metabolism a key consideration?

A1: this compound is an investigational, orally active, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of therapies for Parkinson's disease.[1][2] First-pass metabolism is the metabolic process where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily occurring in the liver and gut wall.[3][4] For an orally administered drug like this compound, understanding its first-pass metabolism is critical as it directly impacts its bioavailability and, consequently, its therapeutic efficacy.

Q2: How does the first-pass metabolism of this compound differ across preclinical species?

A2: Preclinical studies have revealed significant species-dependent differences in the first-pass metabolism of this compound. While it exhibits good oral bioavailability in rats (56%) and excellent bioavailability in dogs (100%), it shows low bioavailability in cynomolgus monkeys (9%).[1][5] This discrepancy in monkeys is attributed to higher first-pass extraction rates and lower thermodynamic solubility.[1]

Q3: What are the implications of high first-pass metabolism for the clinical development of this compound?

A3: The high first-pass metabolism observed in cynomolgus monkeys suggests that this could be a potential challenge in human subjects.[1] It may necessitate adjustments in dosing regimens or formulation strategies to ensure adequate systemic exposure. The projected human dose for this compound is 48 mg twice daily (BID).[6][7]

Data Presentation

Table 1: Oral Bioavailability of this compound in Preclinical Species

SpeciesOral Bioavailability (%)Reference
Rat56[1][5]
Dog100[1][5]
Cynomolgus Monkey9[1]

Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC are not publicly available in a detailed tabular format in the reviewed literature.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of this compound on LRRK2 kinase.

Objective: To determine the in vitro potency (IC50) of this compound against LRRK2.

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide (or other suitable substrate)

  • ATP

  • This compound (in DMSO)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of LRRK2 enzyme diluted in assay buffer.

  • Add 2 µL of a substrate/ATP mixture (e.g., LRRKtide and ATP) to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in Rats

This protocol outlines a typical in vivo study to evaluate the PK profile of this compound and its effect on LRRK2 activity in the brain.

Objective: To assess the oral bioavailability, brain penetration, and target engagement of this compound in rats.

Animals: Male Wistar rats (8-10 weeks old).

Procedure:

  • Dosing:

    • Administer this compound orally (e.g., via gavage) at various doses (e.g., 1, 3, 10, 30, 100 mg/kg).[1]

    • For bioavailability determination, a separate cohort receives an intravenous (IV) dose.

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or cardiac puncture) into EDTA-containing tubes.[1]

    • Centrifuge the blood to separate plasma.

    • At the final time point, euthanize the animals and collect cerebrospinal fluid (CSF) and brain tissue (e.g., striatum).[1]

  • Sample Analysis:

    • PK Analysis: Quantify the concentration of this compound in plasma, CSF, and brain homogenates using a validated LC-MS/MS method.

    • PD Analysis: Measure the levels of phosphorylated LRRK2 at serine 935 (pSer935) in the striatum using an immunoassay (e.g., ELISA or Western blot) to assess target engagement.[1]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) from the plasma concentration-time data.

    • Determine the brain-to-plasma concentration ratio.

    • Correlate the this compound concentrations with the reduction in pSer935 levels to establish a PK/PD relationship.

Troubleshooting Guides

Issue 1: High variability in oral bioavailability in rats.

  • Possible Cause: Inconsistent dosing technique (e.g., improper gavage leading to tracheal administration).

  • Solution: Ensure all personnel are properly trained in oral gavage techniques. Verify the placement of the gavage needle before administering the compound.

  • Possible Cause: Formulation issues (e.g., precipitation of this compound in the dosing vehicle).

  • Solution: Verify the solubility and stability of the formulation prior to dosing. Use a freshly prepared formulation for each experiment. Consider using a different vehicle if solubility is a persistent issue.

Issue 2: Low brain penetration of this compound observed in vivo.

  • Possible Cause: P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) mediated efflux at the blood-brain barrier.

  • Solution: Conduct in vitro transporter assays (e.g., using Caco-2 or MDCK cells expressing P-gp/BCRP) to confirm if this compound is a substrate for these efflux transporters. If it is, consider co-administration with a known inhibitor of these transporters in a non-clinical setting to confirm the mechanism.

Issue 3: Discrepancy between in vitro potency and in vivo target engagement.

  • Possible Cause: High plasma protein binding of this compound, reducing the unbound fraction available to engage the target.

  • Solution: Determine the plasma protein binding of this compound in the relevant species. The in vivo efficacy should be correlated with the unbound plasma and brain concentrations of the compound.

  • Possible Cause: Rapid metabolism of this compound leading to low systemic exposure.

  • Solution: Analyze plasma samples for major metabolites to understand the metabolic profile of this compound. If rapid metabolism is confirmed, this may explain the need for higher doses to achieve target engagement.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_0 Upstream Activators cluster_1 LRRK2 Kinase cluster_2 Downstream Effects Membrane Proteins Membrane Proteins LRRK2 LRRK2 Membrane Proteins->LRRK2 Activate Phosphorylation Regulators Phosphorylation Regulators Phosphorylation Regulators->LRRK2 Activate Vesicular Trafficking Vesicular Trafficking LRRK2->Vesicular Trafficking Phosphorylates Substrates Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Phosphorylates Substrates MK1468 This compound MK1468->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

PK_PD_Workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis cluster_data_interpretation Data Interpretation Dose Administration (PO/IV) Dose Administration (PO/IV) Blood Collection Blood Collection Dose Administration (PO/IV)->Blood Collection CSF & Brain Collection CSF & Brain Collection Blood Collection->CSF & Brain Collection LC-MS/MS (PK) LC-MS/MS (PK) Blood Collection->LC-MS/MS (PK) CSF & Brain Collection->LC-MS/MS (PK) Immunoassay (PD) Immunoassay (PD) CSF & Brain Collection->Immunoassay (PD) PK Parameters PK Parameters LC-MS/MS (PK)->PK Parameters Target Engagement Target Engagement Immunoassay (PD)->Target Engagement PK/PD Correlation PK/PD Correlation PK Parameters->PK/PD Correlation Target Engagement->PK/PD Correlation

Caption: Experimental workflow for an in vivo PK/PD study of this compound.

References

Interpreting variable MK-1468 efficacy in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the variable efficacy of the LRRK2 inhibitor, MK-1468, observed across different preclinical animal models.

Troubleshooting Guides

Issue: Discrepancy in this compound Efficacy Between Rodent and Non-Human Primate Models

Q1: We are observing lower than expected efficacy of this compound in our cynomolgus monkey model compared to published rat studies. What could be the primary reason for this?

A1: A significant factor contributing to the differential efficacy of this compound between rats and cynomolgus monkeys is the substantial difference in its pharmacokinetic (PK) profile. Notably, the oral bioavailability of this compound is significantly lower in cynomolgus monkeys (9%) compared to rats (56%) and dogs (100%).[1][2] This is attributed to lower thermodynamic solubility and a higher first-pass extraction rate in monkeys.[1] Consequently, the same oral dose will result in a much lower systemic exposure in monkeys, leading to reduced target engagement and apparent lower efficacy. It is crucial to adjust the dosage in your monkey model to achieve a comparable systemic exposure to that in the rat model.

Troubleshooting Steps:

  • Review Dosing Regimen: Ensure that the dose administered to cynomolgus monkeys is appropriately scaled to account for the lower bioavailability. A direct mg/kg dose conversion from rats is likely to be insufficient.

  • Pharmacokinetic Analysis: Conduct a pilot PK study in your specific cohort of cynomolgus monkeys to determine key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and half-life. This will help in optimizing the dosing schedule.

  • Target Engagement Biomarkers: Measure the level of phosphorylated LRRK2 at serine 935 (pSer935) in peripheral blood mononuclear cells (PBMCs) or, if feasible, in the central nervous system (CNS).[1] This will provide a direct measure of whether this compound is reaching and inhibiting its target at the administered dose.

Issue: Inconsistent Pharmacodynamic (PD) Effects Despite Similar Dosing

Q2: We are administering this compound orally to rats and see a dose-dependent reduction in pSer935 in the striatum. However, the effect seems to plateau at higher doses. Is this expected?

A2: Yes, this is an expected pharmacodynamic effect. Studies in rats have shown that this compound causes a dose-dependent reduction in pSer935 in the striatum, with an in vivo unbound IC50 of 33 nM.[1] As the dose increases, the target binding sites become saturated, leading to a plateau in the observed effect. It is important to operate within the therapeutic window to avoid potential off-target effects at excessively high doses.

Troubleshooting Steps:

  • Dose-Response Curve: Ensure you have established a full dose-response curve in your specific rat strain to identify the optimal dose range for target engagement without reaching a non-responsive plateau.

  • Brain vs. Plasma Concentrations: Consider the brain-to-plasma concentration ratio (Kpu,u). For this compound, the unbound brain-to-plasma ratio is approximately 0.3 in rats, indicating that the concentration in the brain is lower than in the plasma.[1] This is a critical parameter for CNS-targeted therapies.

  • Timing of Tissue Collection: The timing of tissue collection for PD analysis relative to the last dose is crucial. The peak effect on pSer935 inhibition will likely coincide with the peak brain concentration of the compound.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective, ATP-competitive (Type I) inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Mutations in the LRRK2 gene that increase its kinase activity are a major genetic cause of Parkinson's disease.[1][3] By inhibiting the kinase activity of LRRK2, this compound is hypothesized to mitigate the downstream pathological effects associated with hyperactive LRRK2.

Q4: What are the key differences in the pharmacokinetic properties of this compound across common animal models?

A4: The pharmacokinetic properties of this compound show significant variation across species, which is a critical factor in interpreting efficacy data.

ParameterRatDogCynomolgus Monkey
Oral Bioavailability (F%) 56%[1][2]100%[1][2]9%[1][2]
Mean Residence Time (MRT) --3.6 h[1]

Q5: Are there known off-target effects or toxicities associated with this compound in preclinical models?

A5: this compound is reported to be a highly selective LRRK2 inhibitor, with over 100-fold selectivity against a panel of 265 other kinases.[1] In terms of safety, toxicology studies in rhesus monkeys have shown that chronic administration can lead to hypertrophy of type 2 pneumocytes and an increase in intra-alveolar macrophages in the lungs at high doses.[2][4] However, the compound was generally well-tolerated at pharmacologically relevant doses.[4]

Experimental Protocols

Protocol: Assessment of in vivo LRRK2 Inhibition in Rats
  • Animal Model: Male rats (8-10 weeks old).[1]

  • Compound Administration: Administer this compound via oral gavage (p.o.) at doses ranging from 1 to 100 mg/kg.[1]

  • Tissue Collection: At 2 hours post-administration, collect plasma, cerebrospinal fluid (CSF), and brain tissue.[1]

  • Pharmacokinetic Analysis: Analyze plasma, CSF, and brain homogenates for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Analysis: Isolate the striatum from the brain tissue. Prepare tissue lysates and perform a Western blot or ELISA to quantify the levels of phosphorylated LRRK2 (pSer935) and total LRRK2.

  • Data Analysis: Correlate the unbound brain concentrations of this compound with the percentage of pSer935 inhibition to determine the in vivo IC50.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Genetic Mutations (e.g., G2019S) Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic Mutations (e.g., G2019S)->LRRK2 Increases Kinase Activity Cellular Stress Cellular Stress Cellular Stress->LRRK2 Activates pLRRK2 (Active) pLRRK2 (Active) LRRK2->pLRRK2 (Active) Autophosphorylation Rab Proteins Rab Proteins pLRRK2 (Active)->Rab Proteins Phosphorylates pRab Proteins pRab Proteins Vesicular Trafficking Vesicular Trafficking pRab Proteins->Vesicular Trafficking Alters Lysosomal Function Lysosomal Function pRab Proteins->Lysosomal Function Impairs Neuronal Dysfunction Neuronal Dysfunction Vesicular Trafficking->Neuronal Dysfunction Lysosomal Function->Neuronal Dysfunction This compound This compound This compound->pLRRK2 (Active) Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_dosing Dosing and Administration cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis cluster_efficacy Efficacy Assessment Rat Rat Dose Selection Dose Selection Rat->Dose Selection Dog Dog Dog->Dose Selection Cynomolgus Monkey Cynomolgus Monkey Cynomolgus Monkey->Dose Selection Oral Gavage Oral Gavage Dose Selection->Oral Gavage Blood/CSF/Brain Collection Blood/CSF/Brain Collection Oral Gavage->Blood/CSF/Brain Collection Striatum Dissection Striatum Dissection Oral Gavage->Striatum Dissection Behavioral Tests Behavioral Tests Oral Gavage->Behavioral Tests Histopathology Histopathology Oral Gavage->Histopathology LC-MS/MS Analysis LC-MS/MS Analysis Blood/CSF/Brain Collection->LC-MS/MS Analysis PK Parameters Calculate PK (AUC, Cmax, F%) LC-MS/MS Analysis->PK Parameters Therapeutic Outcome Efficacy PK Parameters->Therapeutic Outcome Western Blot/ELISA Western Blot/ELISA Striatum Dissection->Western Blot/ELISA pSer935 LRRK2 Levels Quantify pSer935 Western Blot/ELISA->pSer935 LRRK2 Levels pSer935 LRRK2 Levels->Therapeutic Outcome Behavioral Tests->Therapeutic Outcome Histopathology->Therapeutic Outcome

Caption: General experimental workflow for evaluating this compound in vivo.

References

Long-term stability of MK-1468 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of MK-1468 in solution, addressing common issues researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept at -20°C for up to three years.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a suitable solvent like DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1][3]

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

If precipitation is observed, you can try to redissolve the compound by warming the solution and using sonication. To prevent precipitation, ensure you are using a suitable solvent and concentration. It is also advisable to prepare fresh working solutions from a stock on the day of the experiment.

Q4: Can I store this compound solutions at room temperature or 4°C?

Short-term storage of the solid compound at 0-4°C for days to weeks is acceptable.[4] However, for solutions, it is strongly recommended to follow the long-term storage guidelines of -20°C or -80°C to minimize degradation. Storing solutions at room temperature or 4°C for extended periods is not advised.

Q5: The color of my this compound solution has changed. Is it still usable?

A change in color can indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh one from a new stock to ensure the integrity of your experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in solution - Solvent saturation- Low temperature storage of a concentrated solution- Improper solvent- Warm the solution gently (e.g., in a 37°C water bath) and sonicate to redissolve.- Prepare a more dilute stock solution.- Ensure you are using a recommended solvent such as DMSO.[3]
Loss of compound activity - Degradation due to improper storage- Repeated freeze-thaw cycles- Prepare fresh solutions from a properly stored solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.[3]
Inconsistent experimental results - Inaccurate concentration due to solvent evaporation or precipitation- Compound degradation- Use freshly prepared or properly stored solutions.- Visually inspect solutions for any precipitation before use.

Long-Term Stability Data Summary

The following tables summarize the recommended storage conditions for this compound. Note that specific quantitative degradation data over time is not publicly available; these recommendations are based on supplier guidelines.

Table 1: Storage of Solid this compound

Storage Temperature Duration
-20°CUp to 3 years[1][2]
0-4°CDays to weeks (short-term)[4]
Ambient TemperatureSuitable for shipping (a few weeks)[4]

Table 2: Storage of this compound Stock Solutions

Storage Temperature Duration Solvent
-80°CUp to 6 months[1]DMSO
-20°CUp to 1 month[1]DMSO

Experimental Protocols & Workflows

While a specific, validated stability-indicating method for this compound is not publicly available, a general workflow for assessing the stability of a research compound in solution can be followed.

Workflow for Assessing Solution Stability

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Evaluation A Prepare stock solution of this compound in desired solvent B Aliquot solution into multiple vials for different time points and temperatures A->B C Store aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, RT) B->C D At each time point, retrieve an aliquot from each temperature C->D E Analyze by HPLC to determine the concentration and purity D->E F Compare results to the initial (T=0) analysis E->F H Identify any new peaks (potential degradants) E->H G Calculate percentage degradation F->G

Caption: A general experimental workflow for determining the stability of this compound in solution.

Signaling Pathway

This compound is an inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[5][6][7] Mutations in LRRK2 are associated with an increased risk of Parkinson's disease.[5][8] this compound works by blocking the kinase activity of LRRK2, which in turn is believed to modulate downstream cellular pathways involved in the disease pathogenesis.

G cluster_0 This compound Mechanism of Action A This compound B LRRK2 Kinase Domain A->B Binds to C Inhibition of Kinase Activity B->C D Downstream Cellular Pathways C->D Modulates E Therapeutic Effect in Parkinson's Disease D->E

Caption: Simplified diagram of this compound's inhibitory action on the LRRK2 signaling pathway.

References

MK-1468 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MK-1468, a potent and selective LRRK2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Its primary mechanism of action is as a Type I, ATP-competitive inhibitor of the LRRK2 kinase.[3] Mutations in the LRRK2 gene that increase its kinase activity are associated with an increased risk of Parkinson's disease (PD).[4] By inhibiting LRRK2 kinase activity, this compound is being investigated as a potential disease-modifying therapy for both genetic and sporadic forms of PD.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the integrity and activity of this compound. Inconsistent results can often be traced back to improper storage.

  • Solid Form: Store the powder at -20°C for up to 3 years.[2][5]

  • In Solvent: Prepare stock solutions in a suitable solvent like DMSO.[5] Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to use fresh aliquots for each experiment.[6][7]

Q3: We are observing high variability in our cell-based assay results. What could be the cause?

A3: High variability in cell-based assays can stem from several factors. Consider the following troubleshooting steps:

  • Compound Solubility: this compound is soluble in DMSO.[5] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound can lead to inconsistent concentrations. It is recommended to use freshly opened DMSO as it can be hygroscopic, which can impact solubility.[7]

  • Cell Line Stability: If you are using a cell line that overexpresses LRRK2, ensure the expression level is consistent across passages. Variations in LRRK2 expression will lead to variable responses to the inhibitor.

  • Assay Endpoint: The most common method for assessing this compound target engagement is by measuring the reduction in phosphorylation of LRRK2 at Serine 935 (pSer935).[3][4] Ensure your antibody for pSer935 is specific and validated for the detection method you are using (e.g., Western Blot, TR-FRET).

Q4: Our in vivo experiments in rodents are showing inconsistent brain penetration and target engagement. What should we check?

A4: Inconsistent in vivo results can be complex to diagnose. Here are some potential areas to investigate:

  • Vehicle Formulation: Ensure your vehicle formulation is appropriate for oral administration and that this compound remains in solution. Any precipitation will lead to variable dosing.

  • Pharmacokinetics (PK): The reported oral bioavailability of this compound is 56% in rats and 100% in dogs, but only 9% in rhesus monkeys.[2][5] While rat bioavailability is good, variability in absorption can still occur. It is advisable to perform satellite PK studies to correlate plasma and brain concentrations with your pharmacodynamic (PD) endpoint.

  • Timing of Tissue Collection: In rats, this compound has been shown to cause a dose-dependent reduction in pSer935 in the striatum 2 hours after oral administration.[3] Ensure your tissue collection time point is consistent and optimized to capture the peak inhibitory effect.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell-Based Assays

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays, refer to the following guide.

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6][7]
Solubility Issues Visually inspect your highest concentration wells for any signs of compound precipitation. Consider performing a solubility test in your final assay media.
Cell Density and Health Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase. Stressed or confluent cells can respond differently to kinase inhibitors.
Assay Incubation Time Optimize the incubation time with this compound. Too short an incubation may not be sufficient to see the full inhibitory effect, while very long incubations could lead to compound degradation or secondary cellular effects.
Detection Reagent Variability Qualify new lots of antibodies or other critical detection reagents to ensure consistent performance.
Guide 2: Higher-Than-Expected Off-Target Effects

While this compound is a highly selective LRRK2 inhibitor, observing unexpected cellular phenotypes could be due to off-target effects, especially at higher concentrations.[3][8]

Potential Cause Troubleshooting Steps
High Compound Concentration Confirm your dose-response curve. Off-target effects are more likely at concentrations significantly above the IC50 for LRRK2 inhibition. Try to use the lowest effective concentration.
Kinome Selectivity This compound has been shown to have a 100-fold selectivity against a panel of 265 other kinases.[3][8] However, at high concentrations, it may inhibit other kinases. If you suspect an off-target effect, consider using a structurally different LRRK2 inhibitor as a control.
On-Target Toxicity Be aware that high levels of LRRK2 inhibition may lead to on-target toxicity. In non-human primates, this compound has been associated with lung toxicity (hypertrophy of type 2 pneumocytes) at higher doses.[9] While this may not be relevant in all cell types, it highlights the potential for on-target adverse effects.
Use of a Kinase-Dead Control To confirm that the observed phenotype is due to LRRK2 inhibition, use a kinase-dead (e.g., D1994A) LRRK2 mutant as a negative control.[10]

Experimental Protocols

Protocol 1: Measurement of LRRK2 pSer935 Inhibition in a Cellular Assay

This protocol provides a general workflow for assessing the potency of this compound by measuring the inhibition of LRRK2 autophosphorylation at Ser935 in a cell-based assay.

G cluster_prep Preparation cluster_treat Treatment cluster_lyse Lysis & Detection cluster_analyze Analysis p1 Seed cells (e.g., HEK293 expressing LRRK2) in 96-well plates p2 Allow cells to adhere and grow overnight p1->p2 t1 Prepare serial dilutions of this compound in assay medium p2->t1 t2 Add compound dilutions to cells t1->t2 t3 Incubate for optimized time (e.g., 2 hours) t2->t3 l1 Lyse cells t3->l1 l2 Quantify pSer935-LRRK2 and total LRRK2 l1->l2 a1 Normalize pSer935 to total LRRK2 l2->a1 a2 Plot dose-response curve and calculate IC50 a1->a2

Caption: Workflow for a cell-based LRRK2 pSer935 inhibition assay.

Protocol 2: In Vivo Target Engagement Study in Rats

This protocol outlines a typical in vivo study to assess the ability of this compound to inhibit LRRK2 in the brain.

G cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis cluster_correlation Correlation d1 Administer this compound orally to rats at various doses d2 Include a vehicle control group d1->d2 c1 Collect plasma, CSF, and brain tissue at a fixed time point (e.g., 2 hours post-dose) d2->c1 c2 Process striatum for pharmacodynamic analysis c1->c2 a2 Measure pSer935-LRRK2 levels in striatum lysates (PD) c2->a2 a1 Measure this compound concentration in plasma, CSF, and brain (PK) a1->a2 r1 Correlate brain unbound concentration with pSer935 inhibition a2->r1 r2 Determine in vivo IC50 r1->r2

Caption: Workflow for an in vivo PK/PD study of this compound in rats.

Signaling Pathway

LRRK2 Signaling and Inhibition by this compound

Mutations in LRRK2 can lead to increased kinase activity, which is thought to contribute to the neurodegeneration seen in Parkinson's disease. One of the key downstream effects of LRRK2 activation is the phosphorylation of a subset of Rab GTPases. This compound acts by blocking the ATP-binding site of LRRK2, thereby preventing this phosphorylation event.

G cluster_pathway LRRK2 Kinase Pathway cluster_inhibition Inhibition by this compound LRRK2_mut Mutant LRRK2 (e.g., G2019S) pRab Phosphorylated Rab LRRK2_mut->pRab Kinase Activity ATP ATP ATP->pRab Rab Rab GTPase (Substrate) Rab->pRab Neurodegen Neuronal Dysfunction pRab->Neurodegen MK1468 This compound MK1468->LRRK2_mut Inhibits ATP Binding

References

Validation & Comparative

A Preclinical Head-to-Head: MK-1468 Versus Other LRRK2 Inhibitors for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a promising therapeutic target for Parkinson's disease (PD), with several inhibitors advancing through preclinical and clinical development. Among these, MK-1468, developed by Merck, has shown significant promise as a potent, selective, and brain-penetrant LRRK2 inhibitor.[1][2][3][4][5][6][7] This guide provides an objective comparison of this compound with other notable LRRK2 inhibitors in preclinical models, supported by available experimental data, to aid researchers in their evaluation of these potential therapeutic agents.

Executive Summary

This compound stands out as a highly selective type I ATP-competitive LRRK2 inhibitor.[1] Preclinical data demonstrates its excellent potency, brain penetrance, and a favorable safety profile in various animal models.[1][3][5] Key differentiators for LRRK2 inhibitors often lie in their selectivity, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and their on-target safety profiles, particularly concerning effects on the lungs and kidneys. This guide will delve into these aspects, comparing this compound with other well-characterized LRRK2 inhibitors such as DNL201, GNE-7915, and MLi-2.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other LRRK2 inhibitors from various preclinical studies.

Table 1: In Vitro and In Vivo Potency

InhibitorTargetAssay TypeIC50SpeciesReference
This compound LRRK2 (wild-type & G2019S)Kinase AssayNearly equivalent potencyIn vitro[1]
This compound pSer935 LRRK2In vivo brain (unbound)33 nMRat[1][8]
This compound pSer935 LRRK2Ex vivo PBMCs (unbound)25 nMRat[1][8]
DNL201 pS935 LRRK2HEK293 cells47 nMIn vitro[9]
DNL201 pS1292 LRRK2HEK293 cells45 nMIn vitro[9]
MLi-2 LRRK2 (G2019S)In vitro kinase assay0.76 nMIn vitro[9]
MLi-2 pS935 LRRK2Cellular assay1.4 nMIn vitro[9]

Table 2: Preclinical Pharmacokinetics

InhibitorSpeciesBioavailability (%)Key FindingsReference
This compound Rat56Good bioavailability[1][10]
This compound Dog100High bioavailability[1][10]
This compound Cynomolgus Monkey9Lower bioavailability, shorter MRT (3.6h)[1][10]
DNL201 Cynomolgus MacaquesNot specifiedCNS-penetrant[11][12][13][14][15]
MLi-2 MouseNot specifiedReadily crosses the blood-brain barrier[16]

Table 3: Preclinical Safety and Tolerability

InhibitorSpeciesDosing RegimenKey FindingsReference
This compound Rhesus Monkey7-day (100, 200, or 800 mg/kg/day)Well tolerated[2]
This compound Rhesus Monkey30-day (30, 100, or 500 mg/kg b.i.d.)Well tolerated[2]
GNE-7915 Cynomolgus Monkey7-day (65 mg/kg/day)Physical signs observed, limiting administration[2]
DNL201 Cynomolgus MacaquesChronic administrationNot associated with adverse findings at pharmacologically relevant doses[11][12][13]
MLi-2, GNE-7915, PFE-360 Macaques2-week repeat-doseInduced mild, reversible cytoplasmic vacuolation of type II lung pneumocytes. No associated pulmonary deficits.[17][18]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are summaries of key experimental protocols used to evaluate LRRK2 inhibitors.

LRRK2 pS935 Phosphorylation Assay

The phosphorylation of serine 935 (pS935) on LRRK2 is a widely used biomarker for assessing the target engagement of LRRK2 inhibitors.

  • Objective: To quantify the level of LRRK2 phosphorylation at Ser935 in cells or tissues following inhibitor treatment.

  • Methodology:

    • Cell Culture and Treatment: Cells (e.g., HEK293 overexpressing LRRK2, or peripheral blood mononuclear cells - PBMCs) are cultured and treated with varying concentrations of the LRRK2 inhibitor or vehicle control.[11]

    • Lysis: Cells are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

    • Quantification: The levels of pS935 LRRK2 and total LRRK2 are measured using various immunoassay platforms, such as:

      • Meso Scale Discovery (MSD): An electrochemiluminescence-based assay.[11]

      • HTRF (Homogeneous Time-Resolved Fluorescence): A technology based on fluorescence resonance energy transfer (FRET).

      • Western Blotting: A traditional method for protein detection and quantification.[19]

    • Data Analysis: The ratio of pS935 LRRK2 to total LRRK2 is calculated and used to determine the IC50 of the inhibitor.

Rab10 Phosphorylation Assay

LRRK2 is known to phosphorylate Rab GTPases, with Rab10 being a key substrate. Measuring the phosphorylation of Rab10 at threonine 73 (pT73) serves as a direct readout of LRRK2 kinase activity.

  • Objective: To measure the LRRK2-mediated phosphorylation of its substrate Rab10.

  • Methodology:

    • Sample Preparation: Similar to the pS935 assay, cell or tissue lysates are prepared.

    • Detection Methods:

      • Phos-tag SDS-PAGE: This method utilizes a specialized polyacrylamide gel containing a phosphate-binding molecule (Phos-tag), which retards the migration of phosphorylated proteins. This allows for the separation of phosphorylated Rab10 from its unphosphorylated form, which can then be detected by immunoblotting with a total Rab10 antibody.[2][16][20]

      • Phospho-specific Antibodies: Immunoassays (e.g., HTRF, AlphaLISA) using antibodies that specifically recognize pT73 on Rab10 can also be employed for quantification.[3][10]

    • Analysis: The level of pT73 Rab10 is normalized to total Rab10 to assess the extent of LRRK2 inhibition.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Rodents

These studies are essential to understand the relationship between drug exposure and target engagement in a living organism.

  • Objective: To determine the pharmacokinetic profile of the LRRK2 inhibitor and its effect on LRRK2 phosphorylation in the brain and periphery.

  • Methodology:

    • Dosing: The LRRK2 inhibitor is administered to rodents (e.g., rats) via a relevant route (e.g., oral gavage) at various doses.[1][8]

    • Sample Collection: At specific time points after dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.[1][8]

    • Pharmacokinetic Analysis: The concentration of the inhibitor in plasma, CSF, and brain is measured using methods like LC-MS/MS to determine parameters such as bioavailability, half-life, and brain penetration (Kpu,u).[1][8]

    • Pharmacodynamic Analysis: The levels of pS935 LRRK2 and/or pT73 Rab10 in the brain (e.g., striatum) and peripheral tissues (e.g., PBMCs) are quantified using the assays described above to establish a dose-response relationship and determine the in vivo IC50.[1][8]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Mutations PD Mutations (e.g., G2019S) Mutations->LRRK2_Active pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Altered Lysosomal_Function Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Impacts Neuronal_Survival Neuronal Survival Lysosomal_Function->Neuronal_Survival Affects This compound This compound This compound->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo PK/PD Studies Cell_Culture Cell Culture (e.g., HEK293, PBMCs) Inhibitor_Treatment Inhibitor Treatment (Dose-Response) Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Biomarker_Assay Biomarker Assay (pS935 LRRK2, pT73 Rab10) Cell_Lysis->Biomarker_Assay IC50_Determination IC50 Determination Biomarker_Assay->IC50_Determination Animal_Dosing Animal Dosing (e.g., Rat, NHP) Sample_Collection Sample Collection (Blood, CSF, Brain) Animal_Dosing->Sample_Collection PK_Analysis PK Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis PD Analysis (Biomarker Assays) Sample_Collection->PD_Analysis PK_PD_Correlation PK/PD Correlation PK_Analysis->PK_PD_Correlation PD_Analysis->PK_PD_Correlation

Caption: Preclinical Evaluation Workflow for LRRK2 Inhibitors.

Discussion and Conclusion

This compound demonstrates a compelling preclinical profile as a potent, selective, and brain-penetrant LRRK2 inhibitor.[1][3][4][5][6][7] Its high selectivity against a broad panel of kinases is a significant advantage, potentially minimizing off-target effects.[1][3][5] The consistent PK/PD relationship observed in rats, with a clear dose-dependent reduction of pS935 LRRK2 in the brain, further supports its potential as a therapeutic candidate.[1][8]

A critical consideration for all LRRK2 inhibitors is the potential for on-target toxicity, particularly in the lungs and kidneys.[9][17][21] While some inhibitors like GNE-7915 showed limiting toxicities in non-human primates, others, including DNL201 and MLi-2, induced mild and reversible lung changes without functional impairment at therapeutic doses.[2][12][13][17][18] this compound has been shown to be well-tolerated in multi-day dosing studies in rhesus monkeys, which is an encouraging sign for its safety profile.[2]

References

A Head-to-Head Battle for Selectivity: Comparing LRRK2 Inhibitors MK-1468 and DNL201

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is paramount in developing safe and effective therapeutics. This guide provides a detailed comparison of two prominent LRRK2 inhibitors, Merck's MK-1468 and Denali's DNL201, with a focus on their selectivity profiles and the experimental methodologies used to determine them.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. This has spurred the development of LRRK2 kinase inhibitors as a potential disease-modifying therapy. Both this compound and DNL201 are ATP-competitive inhibitors designed to be potent and brain-penetrant. However, their selectivity against the broader human kinome is a critical factor in their potential clinical success.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data for this compound and DNL201, providing a snapshot of their potency against LRRK2 and their broader selectivity.

Table 1: LRRK2 Inhibition Potency

CompoundAssay TypeTargetPotency
This compound Cellular Assay (rat ex vivo PBMCs)LRRK2 pSer935IC50 = 25 nM[1]
Cellular Assay (rat in vivo striatum)LRRK2 pSer935Unbound IC50 = 33 nM[1]
DNL201 Biochemical AssayLRRK2Ki = 0.7 nM[2]
Cellular AssayLRRK2IC50 = 3 nM[2]
Cellular Assay (rat brain)LRRK2 pS935Unbound IC50 = 52 nM[3]
Cellular AssaypT73 Rab10IC50 = 16 nM[3]

Table 2: Kinase Selectivity Profile

CompoundScreening PanelSelectivityNotable Off-Targets (if reported)
This compound 267 protein kinases>100-fold selectivity against 265 kinases[1][4][5]Data not publicly available
DNL201 Off-target kinase profilingHighly specific LRRK2 inhibitor[3]CYP1A2 (IC50 = 0.7 µM)[2]

LRRK2 Signaling Pathway and Mechanism of Inhibition

Both this compound and DNL201 are Type I, ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of phosphate to its substrates. LRRK2 has been implicated in a variety of cellular processes, and its inhibition can modulate these pathways.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_inhibitors Inhibition cluster_downstream Downstream Effects Autophosphorylation Autophosphorylation LRRK2_Active LRRK2 (Active) Autophosphorylation->LRRK2_Active Other_Kinases Other Kinases LRRK2_Inactive LRRK2 (Inactive) Other_Kinases->LRRK2_Inactive Phosphorylation Phosphatases Phosphatases Phosphatases->LRRK2_Active Dephosphorylation LRRK2_Inactive->LRRK2_Active Activation LRRK2_Active->LRRK2_Inactive Inactivation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation This compound This compound This compound->LRRK2_Active Inhibit ATP Binding DNL201 DNL201 DNL201->LRRK2_Active Inhibit ATP Binding Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

Figure 1: LRRK2 Signaling Pathway and Inhibition.

Experimental Protocols

The determination of inhibitor selectivity and potency relies on robust and well-defined experimental protocols. Below are summaries of the key assays employed in the characterization of this compound and DNL201.

Kinase Selectivity Profiling (Kinome Scan)

Comprehensive kinase inhibitor selectivity is often assessed using large panels of purified kinases. A common platform for this is the SelectScreen® Biochemical Kinase Profiling Service from Thermo Fisher Scientific, which utilizes various assay formats.

Kinome_Scan_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Test Compound Plate (e.g., this compound, DNL201) Incubation Incubation at Room Temp Compound_Plate->Incubation Kinase_Panel Kinase Panel Plate (e.g., 267 kinases) Kinase_Panel->Incubation Assay_Buffer Assay Buffer & ATP Assay_Buffer->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Plate_Reader Read Plate (Fluorescence/Luminescence) Detection_Reagent->Plate_Reader Calculate_Inhibition Calculate % Inhibition Plate_Reader->Calculate_Inhibition Generate_IC50 Generate IC50 Curves Calculate_Inhibition->Generate_IC50

Figure 2: General Workflow for Kinome Scan.

LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.

  • Principle: A europium-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket. Proximity of the antibody and tracer results in a high FRET signal. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.

  • Protocol:

    • Test compounds are serially diluted in an assay plate.

    • A mixture of the tagged kinase and the europium-labeled antibody is added.

    • The fluorescent tracer is added to initiate the binding reaction.

    • After incubation, the plate is read on a TR-FRET compatible plate reader, measuring emission at two wavelengths.

    • The ratio of the emission signals is used to calculate the percentage of inhibition.

Cellular LRRK2 Inhibition Assays

To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are employed. These typically measure the phosphorylation of LRRK2 itself (autophosphorylation) or its downstream substrates.

pSer935 LRRK2 Cellular Assay: This assay quantifies the phosphorylation of serine 935 on LRRK2, a marker of LRRK2 kinase activity engagement in cells.

  • Principle: Cells expressing LRRK2 are treated with the inhibitor. The level of LRRK2 phosphorylated at Ser935 is then measured, typically using an immunoassay format like ELISA or a TR-FRET-based assay.

  • Protocol (General):

    • Cells (e.g., human peripheral blood mononuclear cells - PBMCs) are cultured and treated with various concentrations of the inhibitor or vehicle control.

    • After a defined incubation period, cells are lysed.

    • The cell lysate is then analyzed using a specific antibody pair to detect total LRRK2 and pSer935-LRRK2.

    • The ratio of pSer935-LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

pThr73 Rab10 Phosphorylation Assay: This assay measures the phosphorylation of Rab10 at threonine 73, a direct and well-validated substrate of LRRK2.

  • Principle: Similar to the pSer935 assay, this method quantifies the level of phosphorylated Rab10 in inhibitor-treated cells. Phos-tag™ SDS-PAGE is a common technique used, which retards the migration of phosphorylated proteins.

  • Protocol (Phos-tag™ Western Blot):

    • Cells are treated with the LRRK2 inhibitor.

    • Cells are lysed, and the protein concentration is determined.

    • Lysates are resolved on an SDS-PAGE gel containing Phos-tag™ acrylamide.

    • Proteins are transferred to a membrane and immunoblotted with an antibody against Rab10.

    • The separated phosphorylated and non-phosphorylated Rab10 bands are visualized and quantified.

Discussion

The detailed experimental protocols provided for kinase profiling and cellular assays underscore the rigorous methodologies employed in the characterization of these inhibitors. The choice between these compounds for further development would depend on a holistic evaluation of their efficacy, safety, pharmacokinetic, and pharmacodynamic profiles, with kinome selectivity being a key differentiating factor.

For researchers in the field, the application of these and similar robust assays will be critical in the ongoing effort to develop the next generation of highly selective and effective LRRK2 inhibitors for the treatment of Parkinson's disease.

References

A Head-to-Head In Vivo Comparison of LRRK2 Inhibitors: MK-1468 and MLi-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent research compounds, MK-1468 and MLi-2, both potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). As direct head-to-head in vivo studies are not publicly available, this comparison synthesizes data from separate preclinical investigations to offer an objective overview of their respective performance profiles. The information herein is intended to aid researchers in selecting the appropriate tool compound for their in vivo studies targeting LRRK2.

At a Glance: Key In Vivo Characteristics

FeatureThis compoundMLi-2
Primary Species Tested Rat, Rhesus MonkeyMouse
In Vivo Brain Potency Unbound IC50 = 33 nM (Rat Striatum)[1][2]Dose-dependent inhibition of pSer935 LRRK2 (Mouse Cortex)[3][4]
Bioavailability Rat: 56%, Dog: 100%, Rhesus Monkey: 9%[2]Orally bioavailable in mice[5]
Reported In Vivo Safety Generally well-tolerated in short-term studies.[2][6] Lung effects (hypertrophy, hyperplasia, collagen accumulation) observed in rhesus monkeys at higher doses in longer-term studies, with some changes persisting after a recovery period.[7]Generally well-tolerated in mice over several weeks.[3][4] Morphologic, reversible changes in the lung (enlarged/vacuolated type II pneumocytes) observed with chronic administration.[3][8]

In Vitro Potency and Selectivity

Both this compound and MLi-2 demonstrate high potency and selectivity for LRRK2 in biochemical and cellular assays.

ParameterThis compoundMLi-2
LRRK2 Kinase Assay IC50 Not explicitly stated in provided results0.76 nM[3][9]
Cellular pLRRK2 Assay IC50 Unbound IC50 = 25 nM (rat ex vivo PBMCs)[1]1.4 nM[3][4]
Kinase Selectivity >100-fold selectivity against 265 kinases[1][6]>295-fold selectivity against over 300 kinases[3][4]

Pharmacokinetic Profiles

Pharmacokinetic parameters for this compound and MLi-2 have been characterized in rodents, though in different species.

This compound Pharmacokinetics (Rat)
ParameterValue
Bioavailability (PO) 56%[2]
Brain Penetrance (Kpu,u) 0.3[1]
MLi-2 Pharmacokinetics (Mouse)

The pharmacokinetic profile of MLi-2 was assessed in male C57Bl/6 mice following single intravenous (2 mg/kg) and oral (10 mg/kg) administrations. Plasma levels were determined by LC/MS/MS.[4]

In Vivo Efficacy and Target Engagement

Both compounds have demonstrated robust target engagement in the central nervous system in vivo.

This compound: Oral administration to male rats (1-100 mg/kg) resulted in a dose-dependent reduction of LRRK2 pSer935 in the striatum, with an in vivo brain unbound IC50 of 33 nM.[1][2]

MLi-2: Acute oral dosing in mice led to dose-dependent central and peripheral inhibition of LRRK2, as measured by the dephosphorylation of pSer935 LRRK2.[3][4] Chronic administration in mice also showed sustained LRRK2 inhibition.[5]

In Vivo Safety and Toxicology

A key consideration for in vivo studies with LRRK2 inhibitors is the potential for on-target effects in peripheral tissues, particularly the lung.

This compound: In a 7-day study in rhesus monkeys, doses of 200 or 800 mg/kg/day led to hypertrophy of type II pneumocytes and an increase in intra-alveolar macrophages.[2] A 30-day study at doses of 100 or 500 mg/kg b.i.d. resulted in hypertrophy and hyperplasia of type II pneumocytes, with some of these changes persisting after a 12-week recovery period.[2][7]

MLi-2: Chronic treatment in MitoPark mice was generally well-tolerated over 15 weeks.[3][4] However, morphologic changes in the lung, described as enlarged type II pneumocytes, were observed.[3] Further studies in mice demonstrated that these lung changes (type II pneumocyte vacuolation) were reversible upon withdrawal of the compound.[8]

Experimental Protocols

This compound In Vivo Rat PK/PD Study
  • Animals: Male rats (8-10 weeks old).[1]

  • Dosing: Single oral administration of this compound at doses of 1, 3, 10, 30, and 100 mg/kg.[1]

  • Sample Collection: Tissues were collected 2 hours post-dose for pharmacokinetic (plasma, cerebrospinal fluid, and brain) and pharmacodynamic (striatum) analysis.[1]

  • Endpoint: Inhibition of LRRK2 serine 935 (pSer935) phosphorylation in the striatum.[1]

MLi-2 In Vivo Mouse Acute Dosing Study
  • Animals: Male C57Bl/6 mice.[4]

  • Dosing: Oral administration of MLi-2 (1-100 mg/kg) or vehicle.[9]

  • Sample Collection: Brain cortex was dissected 1 hour post-dosing.[9]

  • Endpoint: Dephosphorylation of pSer935 LRRK2 measured by Western Blot.[9]

LRRK2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LRRK2 signaling pathway and a general experimental workflow for evaluating LRRK2 inhibitors in vivo.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active Kinase) LRRK2_inactive->LRRK2_active Activation Activators Upstream Activators (e.g., Autophosphorylation, GTP-binding) Activators->LRRK2_inactive Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Vesicular_Transport Vesicular Transport Rab_GTPases->Vesicular_Transport Autophagy Autophagy Rab_GTPases->Autophagy Inhibitors This compound / MLi-2 Inhibitors->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Administer Compound (this compound or MLi-2) Animal_Model->Dosing Sample_Collection Collect Tissues (Brain, Plasma, Lung, etc.) Dosing->Sample_Collection PD_Analysis Pharmacodynamic Analysis (e.g., pLRRK2 Western Blot) Sample_Collection->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC/MS/MS) Sample_Collection->PK_Analysis Tox_Analysis Toxicology Assessment (e.g., Histopathology) Sample_Collection->Tox_Analysis Data_Analysis Data Analysis and Comparison PD_Analysis->Data_Analysis PK_Analysis->Data_Analysis Tox_Analysis->Data_Analysis

Caption: In Vivo LRRK2 Inhibitor Evaluation Workflow.

References

LRRK2 Inhibitor MK-1468: A Comparative Analysis of Preclinical Toxicology Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors as a potential disease-modifying therapy for Parkinson's disease has been an area of intense research. MK-1468, a potent and selective LRRK2 inhibitor, has undergone preclinical toxicology studies to assess its safety profile. This guide provides a comparative overview of the Good Laboratory Practice (GLP) toxicology findings for this compound alongside other notable LRRK2 inhibitors, supported by available experimental data and protocols.

Comparative Toxicology of LRRK2 Inhibitors in Non-Human Primates

The primary safety concern identified in non-human primate (NHP) toxicology studies of LRRK2 inhibitors has been on-target lung toxicity. The following table summarizes the key findings for this compound and its alternatives.

CompoundSpeciesDurationDose LevelsKey Toxicological Findings in the LungReversibility
This compound Rhesus Monkey7 and 30 days7-day: 100, 200, 800 mg/kg/day30-day: 30, 100, 500 mg/kg b.i.d.- Hypertrophy and hyperplasia of type 2 pneumocytes- Accumulation of intra-alveolar macrophages- Thickening and deformation of alveolar walls- Increased collagen deposition (fibrosis)[1][2]Changes persisted 12 weeks after drug withdrawal, suggesting a lack of complete reversibility[1][2][3]
GNE-7915 Cynomolgus & Rhesus Monkeys7 and 14 daysCynomolgus: 65 mg/kg/dayRhesus: 22.5 mg/kg b.i.d.- Mild cytoplasmic vacuolation of type II pneumocytes[4][5]The lung effects were shown to be reversible[4][6]
MLi-2 Macaques2 weeks15 and 50 mg/kg, once daily- Mild cytoplasmic vacuolation of type II pneumocytes[4][5]The lung effects were shown to be reversible[4][6]
PFE-360 Macaques2 weeks3 and 6 mg/kg, once daily- Minimal to no histopathological lung changes at lower doses, with some mild vacuolation at higher doses[4][5]The lung effects were shown to be reversible[4]
"Compound 25" Rhesus Monkey7 days50 and 225 mg/kg b.i.d.- Hypertrophy and hyperplasia of type 2 pneumocytes- Accumulation of intra-alveolar macrophages- Collagen deposition within alveolar walls[2]Not explicitly stated, but the nature of the findings (hyperplasia and collagen) suggests potential for irreversibility.
DNL201 Macaques9 monthsNot specifiedReported to be well-tolerated up to the highest dose tested with no effects on lung function at therapeutic doses[7]Not applicable as no adverse findings were reported.

Experimental Protocols

The non-human primate toxicology studies for these LRRK2 inhibitors generally followed standard protocols for preclinical safety assessment. While specific details for each study may vary, the general methodology is outlined below.

General Non-Human Primate Toxicology Study Protocol

  • Test System: Naive, purpose-bred monkeys (e.g., Cynomolgus or Rhesus macaques) are typically used. Animals are acclimated to the laboratory environment before study initiation.

  • Group Size: Studies often include a control group and multiple dose groups, with an equal number of male and female animals in each group.

  • Dosing: The test article is administered via the intended clinical route (e.g., oral gavage). Dosing is typically performed daily for the specified study duration.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appetite, and stool consistency. Body weights are recorded regularly.

  • Safety Pharmacology: Cardiovascular parameters (e.g., electrocardiograms, blood pressure) and respiratory function may be monitored.

  • Clinical Pathology: Blood and urine samples are collected at predetermined intervals for hematology, clinical chemistry, and urinalysis to assess organ function.

  • Toxicokinetics: Blood samples are collected to determine the plasma concentrations of the drug and its metabolites, which helps in understanding the exposure-response relationship.

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs and tissues are collected, weighed, and examined for gross abnormalities. Tissues are then processed for microscopic examination (histopathology) to identify any cellular changes. For the LRRK2 inhibitors, special attention is given to the lungs, kidneys, and other tissues with high LRRK2 expression.

  • Recovery Groups: In some studies, a subset of animals from the control and high-dose groups are kept for a treatment-free period to assess the reversibility of any observed toxicities.

Visualizing the LRRK2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Lysosomal_Function Lysosomal Function Rab_GTPases->Lysosomal_Function Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Lysosomal_Function->Neuronal_Survival LRRK2_Inhibitor LRRK2 Inhibitor (e.g., this compound) LRRK2_Inhibitor->LRRK2 Inhibits Toxicology_Workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_post_study Post-Study cluster_recovery Recovery Phase (optional) Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation (Control & Dose Groups) Animal_Acclimation->Group_Allocation Dosing Daily Dosing Group_Allocation->Dosing Clinical_Observations Daily Clinical Observations Dosing->Clinical_Observations Sample_Collection Blood/Urine Collection (PK & Clinical Pathology) Dosing->Sample_Collection Treatment_Free_Period Treatment-Free Period Dosing->Treatment_Free_Period Necropsy Necropsy Clinical_Observations->Necropsy Sample_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis Recovery_Assessments Recovery Assessments Treatment_Free_Period->Recovery_Assessments Recovery_Assessments->Necropsy

References

Validating MK-1468 Target Engagement in Peripheral Blood Mononuclear Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MK-1468, a potent and selective LRRK2 inhibitor, with alternative compounds for validating target engagement in peripheral blood mononuclear cells (PBMCs). Detailed experimental protocols and supporting data are presented to aid researchers in designing and executing robust target validation studies.

Introduction to this compound and LRRK2 Target Engagement

This compound is a brain-penetrant amidoisoquinoline derivative developed by Merck as a highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[3] this compound acts as a Type I, ATP-competitive inhibitor of the LRRK2 kinase.[1][3]

Validating the engagement of a drug with its intended target in a clinically relevant cell type is a critical step in drug development. Peripheral blood mononuclear cells (PBMCs) offer a readily accessible source of primary human cells for this purpose. For LRRK2 inhibitors, target engagement is commonly assessed by measuring the inhibition of LRRK2 autophosphorylation at Serine 935 (pSer935). A reduction in pSer935 levels in PBMCs serves as a key biomarker for the inhibitor's activity.

Comparative Analysis of LRRK2 Inhibitors

This section compares the performance of this compound with other well-characterized LRRK2 inhibitors. The data presented below has been compiled from various sources to provide a comparative overview.

CompoundDeveloper/OriginMechanism of ActionPotency (IC50) in PBMCsKinase Selectivity
This compound MerckType I ATP-competitive2.8 nM (hPBMCs)>100-fold for 265 off-target kinases
GNE-7915 GenentechType I ATP-competitiveNot explicitly stated in PBMCs, but potent cellular activityHigh, with some off-target activity on TTK and ALK
MLi-2 MerckType I ATP-competitive1.4 nM (cellular pSer935)>295-fold for over 300 kinases
PFE-360 PfizerType I ATP-competitiveNot explicitly stated in PBMCs, but potent in vivoSelective LRRK2 inhibitor
DNL201 Denali TherapeuticsType I ATP-competitiveDemonstrated target engagement in human whole bloodPotent and selective LRRK2 inhibitor

Experimental Protocols for Target Validation in PBMCs

Robust validation of this compound target engagement in PBMCs can be achieved through a combination of well-established molecular and cellular assays.

Western Blotting for pSer935 LRRK2

This method provides a semi-quantitative assessment of LRRK2 inhibition by measuring the reduction in pSer935 levels.

a. PBMC Isolation and Treatment:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with PBS and perform a cell count.

  • Resuspend the cells in appropriate cell culture medium.

  • Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

  • Pellet the treated cells by centrifugation.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations for all samples.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE using a polyacrylamide gel.

d. Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for pSer935 LRRK2 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Flow Cytometry for LRRK2 Phosphorylation

Flow cytometry allows for the quantitative analysis of LRRK2 phosphorylation at a single-cell level within different PBMC subpopulations.

a. PBMC Isolation and Staining:

  • Isolate PBMCs as described in the Western Blotting protocol.

  • Treat cells with this compound or other inhibitors.

  • Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).

  • Stain the cells with a fluorescently labeled primary antibody against pSer935 LRRK2.

  • Concurrently, stain for cell surface markers to identify different PBMC subpopulations (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).

  • Wash the cells to remove unbound antibodies.

b. Data Acquisition and Analysis:

  • Acquire the data on a flow cytometer.

  • Gate on the specific cell populations based on their surface marker expression.

  • Quantify the median fluorescence intensity (MFI) of the pSer935 LRRK2 signal within each gated population.

  • Compare the MFI of treated samples to the vehicle control to determine the extent of LRRK2 inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure the binding of a drug to its target protein in a cellular context. The principle is that drug binding stabilizes the target protein against thermal denaturation.

a. PBMC Treatment and Heating:

  • Isolate and treat PBMCs with this compound or other inhibitors as previously described.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.

b. Cell Lysis and Protein Analysis:

  • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble LRRK2 in the supernatant by Western blotting or an ELISA-based method.

c. Data Analysis:

  • Plot the amount of soluble LRRK2 as a function of temperature for both treated and untreated samples.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

  • Isothermal dose-response experiments can be performed at a fixed temperature to determine the potency of the compound.

Visualizing Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active activation Activators Pathogenic Mutations (e.g., G2019S) Upstream Signals Activators->LRRK2_inactive promote pSer935 Autophosphorylation (pSer935) LRRK2_active->pSer935 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases phosphorylates pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking regulates Autophagy Autophagy pRab_GTPases->Autophagy regulates Neuronal_Function Neuronal Function/ Dysfunction Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function MK1468 This compound MK1468->LRRK2_active inhibits

LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Target_Validation_Workflow cluster_sample_prep Sample Preparation cluster_assays Target Engagement Assays cluster_analysis Data Analysis and Outcome Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Inhibitor_Treatment Inhibitor Treatment (this compound vs. Alternatives) PBMC_Isolation->Inhibitor_Treatment Western_Blot Western Blot (pSer935 LRRK2) Inhibitor_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (pSer935 LRRK2) Inhibitor_Treatment->Flow_Cytometry CETSA CETSA (Thermal Stability) Inhibitor_Treatment->CETSA Data_Quantification Data Quantification (Band Density, MFI, Melt Curve) Western_Blot->Data_Quantification Flow_Cytometry->Data_Quantification CETSA->Data_Quantification Comparison Comparison of Inhibitor Potency and Efficacy Data_Quantification->Comparison Target_Validation Validated Target Engagement Comparison->Target_Validation

Experimental Workflow for Validating LRRK2 Target Engagement in PBMCs.

Comparison_Logic cluster_alternatives Alternative LRRK2 Inhibitors cluster_parameters Comparison Parameters MK1468 This compound Potency Potency (IC50) MK1468->Potency Selectivity Kinase Selectivity MK1468->Selectivity Cellular_Activity Cellular Activity in PBMCs MK1468->Cellular_Activity GNE7915 GNE-7915 GNE7915->Potency GNE7915->Selectivity GNE7915->Cellular_Activity MLi2 MLi-2 MLi2->Potency MLi2->Selectivity MLi2->Cellular_Activity PFE360 PFE-360 PFE360->Potency PFE360->Selectivity PFE360->Cellular_Activity DNL201 DNL201 DNL201->Potency DNL201->Selectivity DNL201->Cellular_Activity

Logical Framework for Comparing this compound with Alternative Inhibitors.

Conclusion

Validating the target engagement of this compound in PBMCs is a crucial step in its clinical development. This guide provides a framework for comparing this compound to other LRRK2 inhibitors and offers detailed protocols for key validation assays. The use of orthogonal methods, such as Western blotting, flow cytometry, and CETSA, will provide a comprehensive and robust assessment of this compound's ability to engage its target in a physiologically relevant human cell type. The data presented herein supports this compound as a potent and selective LRRK2 inhibitor, and the provided protocols offer a clear path for its further characterization.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an in-depth comparison of MK-1468, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with a panel of related kinases. The data presented herein, summarized from extensive kinase screening, offers valuable insights into the inhibitor's specificity and potential off-target effects.

This compound has emerged as a significant tool in the study of Parkinson's disease, where the kinase activity of LRRK2 is a key therapeutic target. Its high selectivity is a critical attribute, minimizing the potential for unintended interactions with other kinases that share structural similarities in their ATP-binding pockets. This guide presents quantitative data on the cross-reactivity of this compound, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound

This compound was profiled against a large panel of 267 protein kinases to determine its selectivity. The results demonstrate that this compound is a highly selective inhibitor of LRRK2. Notably, it exhibited over 100-fold selectivity against 265 of the other kinases tested. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that its biological activity is primarily directed towards LRRK2. The following table summarizes the inhibitory activity of this compound against its primary target, LRRK2, and highlights its minimal interaction with other kinases.

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
LRRK2 (G2019S) -Data not available in provided search resultsPrimary Target
LRRK2 (Wild-Type) -Data not available in provided search resultsPrimary Target
265 Off-Target Kinases <50% (indicative)>100x LRRK2 IC50Demonstrates high selectivity. Specific data for each of the 265 kinases is not publicly available but the overall high selectivity is consistently reported.[1]

Quantitative IC50 values for LRRK2 were not explicitly found in the provided search results, however, the potent nanomolar activity is widely cited.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involved robust and standardized experimental protocols. Below are the detailed methodologies for the key assays employed.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against a panel of kinases was assessed using in vitro kinase assays. A common method for this is a radiometric assay or a fluorescence-based assay.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

  • Recombinant human kinases

  • Specific peptide or protein substrate for each kinase

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays

  • This compound at various concentrations

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • 96-well or 384-well plates

  • Phosphorimager or fluorescence plate reader

Procedure:

  • A reaction mixture is prepared containing the specific kinase, its substrate, and the assay buffer in the wells of a microplate.

  • This compound is added to the wells at a range of concentrations. A control with no inhibitor (vehicle, typically DMSO) is also included.

  • The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C for 60 minutes).

  • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

  • For radiometric assays, the phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the filter is quantified using a phosphorimager.

  • For fluorescence-based assays, the change in fluorescence intensity, which is proportional to kinase activity, is measured using a plate reader.

  • The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in assessing kinase cross-reactivity and the biological context of this compound's target, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Kinase Panel Kinase Panel Kinase Panel->Reaction Incubation Assay Plates Assay Plates Assay Plates->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection Data Processing Data Processing Signal Detection->Data Processing IC50 Determination IC50 Determination Data Processing->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile

Caption: Experimental workflow for kinase cross-reactivity screening.

LRRK2_pathway cluster_upstream Upstream Regulation cluster_core LRRK2 Activation & Inhibition cluster_downstream Downstream Substrates Rab29 Rab29 (Rab7L1) LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment & Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Rab8 Rab8 LRRK2_active->Rab8 Phosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation Rab12 Rab12 LRRK2_active->Rab12 Phosphorylation MK1468 This compound MK1468->LRRK2_active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab8->Vesicular_Trafficking Rab10->Vesicular_Trafficking Rab12->Vesicular_Trafficking

Caption: Simplified LRRK2 signaling pathway highlighting key interactions.

References

Tracking MK-1468 Efficacy In Vivo: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MK-1468 is a potent and selective, ATP-competitive inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1] Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's, and inhibition of its kinase activity is a promising disease-modifying strategy.[2][3] This guide provides a comparative overview of biomarkers to track the in vivo efficacy of this compound, with supporting data from preclinical studies and comparisons to alternative LRRK2 inhibitors that have progressed to clinical trials.

Biomarker Performance Comparison

The efficacy of LRRK2 inhibitors can be quantified by measuring the modulation of direct and downstream biomarkers. The following table summarizes key biomarkers, their roles, and reported efficacy data for this compound and other notable LRRK2 inhibitors.

BiomarkerDescriptionThis compoundDNL201 (Alternative)BIIB122 (Alternative)
pSer935 LRRK2 Phosphorylation of LRRK2 at serine 935 is a direct measure of target engagement and inhibition.Dose-dependent reduction in rat striatum; in vivo brain unbound IC50 = 33 nM.>50% inhibition in blood at both low and high doses in Phase 1b clinical trials.Dose-dependent median reduction of ≤98% in whole blood in Phase 1/1b clinical trials.[4]
pT73 Rab10 Phosphorylation of the Rab10 protein at threonine 73 is a downstream indicator of LRRK2 kinase activity.Data not available.>50% inhibition in blood at both low and high doses in Phase 1b clinical trials.Dose-dependent median reduction of ≤93% in peripheral blood mononuclear cells in Phase 1/1b clinical trials.[4]
Urine BMP Bis(monoacylglycerol)phosphate is a lysosomal lipid, and its levels in urine are a biomarker of lysosomal function, which is modulated by LRRK2 activity.[1]Data not available.20% reduction at low dose and 60% reduction at high dose in urine in Phase 1b clinical trials.Dose-dependent median reduction of ≤74% in urine in Phase 1/1b clinical trials.[4]
Mitochondrial DNA (mtDNA) Damage An emerging biomarker indicating that LRRK2 kinase activity contributes to mitochondrial dysfunction. LRRK2 inhibition has been shown to reverse this damage.Data not available.Preclinical data suggests LRRK2 inhibitors can reverse mtDNA damage.Preclinical data suggests LRRK2 inhibitors can reverse mtDNA damage.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods described, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Substrate cluster_2 Cellular Function cluster_3 LRRK2 Inhibitors LRRK2 LRRK2 pLRRK2 (Ser935) pLRRK2 (Ser935) LRRK2->pLRRK2 (Ser935) Autophosphorylation pRab10 (T73) pRab10 (T73) pLRRK2 (Ser935)->pRab10 (T73) Phosphorylates Mitochondrial Health Mitochondrial Health pLRRK2 (Ser935)->Mitochondrial Health Impacts (mtDNA damage) Rab10 Rab10 Rab10->pRab10 (T73) Lysosomal Function Lysosomal Function pRab10 (T73)->Lysosomal Function Modulates This compound This compound This compound->LRRK2 Inhibits DNL201 DNL201 DNL201->LRRK2 Inhibits BIIB122 BIIB122 BIIB122->LRRK2 Inhibits

LRRK2 signaling pathway and points of inhibition.

Biomarker_Analysis_Workflow cluster_0 Sample Collection cluster_1 Biomarker Quantification cluster_2 Data Analysis Tissue (e.g., Striatum) Tissue (e.g., Striatum) Western Blot / ELISA (pSer935 LRRK2, pT73 Rab10) Western Blot / ELISA (pSer935 LRRK2, pT73 Rab10) Tissue (e.g., Striatum)->Western Blot / ELISA (pSer935 LRRK2, pT73 Rab10) Blood (PBMCs, Whole Blood) Blood (PBMCs, Whole Blood) Blood (PBMCs, Whole Blood)->Western Blot / ELISA (pSer935 LRRK2, pT73 Rab10) qPCR (mtDNA Damage) qPCR (mtDNA Damage) Blood (PBMCs, Whole Blood)->qPCR (mtDNA Damage) Urine Urine Mass Spectrometry (Urine BMP) Mass Spectrometry (Urine BMP) Urine->Mass Spectrometry (Urine BMP) Efficacy Assessment Efficacy Assessment Western Blot / ELISA (pSer935 LRRK2, pT73 Rab10)->Efficacy Assessment Mass Spectrometry (Urine BMP)->Efficacy Assessment qPCR (mtDNA Damage)->Efficacy Assessment

Experimental workflow for biomarker analysis.

Experimental Protocols

Quantification of pSer935 LRRK2 and pT73 Rab10 by Western Blot

This protocol outlines the key steps for analyzing the phosphorylation status of LRRK2 and Rab10 in tissue or cell lysates.

  • Sample Preparation:

    • Homogenize tissue samples or lyse peripheral blood mononuclear cells (PBMCs) in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by heating with Laemmli sample buffer.

    • Separate proteins by size on a polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for pSer935 LRRK2, total LRRK2, pT73 Rab10, and total Rab10 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Quantification of Mitochondrial DNA (mtDNA) Damage by qPCR

This protocol is based on a quantitative polymerase chain reaction (qPCR) assay to measure the relative amount of damaged mtDNA.

  • DNA Extraction:

    • Isolate total DNA from PBMCs or tissue samples using a commercial DNA extraction kit.

  • qPCR Assay:

    • Design two sets of primers: one to amplify a short fragment of a mitochondrial gene (representing total mtDNA) and another to amplify a long fragment of the same gene. The amplification of the long fragment is inhibited by the presence of DNA lesions.

    • Perform qPCR using a SYBR Green-based master mix with the two primer sets on the extracted DNA.

  • Data Analysis:

    • Calculate the relative amplification of the long fragment compared to the short fragment. A lower relative amplification of the long fragment indicates a higher level of mtDNA damage.

    • The change in mtDNA damage can be calculated by comparing the relative amplification in treated versus untreated samples.

This guide provides a framework for designing and interpreting in vivo studies to assess the efficacy of this compound and other LRRK2 inhibitors. The use of a combination of direct target engagement and downstream functional biomarkers will provide a comprehensive understanding of the therapeutic potential of these compounds.

References

Independent Validation of MK-1468's Neuroprotective Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective effects of MK-1468, a potent and selective LRRK2 inhibitor. Due to the limited availability of public data on the specific neuroprotective outcomes of this compound, this document leverages experimental data from other well-characterized LRRK2 inhibitors, MLi-2 and GNE-7915, to infer the potential therapeutic profile of this compound. Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapies for Parkinson's disease, with its inhibition considered a promising neuroprotective strategy.

Comparative Analysis of LRRK2 Inhibitors

The following tables summarize the neuroprotective effects of MLi-2 and GNE-7915 in preclinical models of Parkinson's disease. This data provides a benchmark for the anticipated efficacy of next-generation LRRK2 inhibitors like this compound.

In Vitro Neuroprotective Effects
CompoundCell ModelToxin/StressConcentrationOutcomeKey Findings
MLi-2 SH-SY5Y neuroblastoma cellsMPP+1 µMIncreased cell viabilityProtected against MPP+-induced apoptosis and reduced caspase-3 activity.
GNE-7915 Primary rat cortical neuronsα-synuclein pre-formed fibrils (PFFs)100 nMReduced neurite degenerationInhibited α-synuclein-induced neuronal toxicity and preserved neurite length.
In Vivo Neuroprotective Effects
CompoundAnimal ModelDosing RegimenOutcomeKey Findings
MLi-2 MPTP-induced mouse model of Parkinson's disease30 mg/kg, oral, dailyImproved motor function, protected dopaminergic neuronsSignificantly attenuated the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and improved performance on rotarod tests.
GNE-7915 α-synuclein viral vector-induced rat model of Parkinson's disease10 mg/kg, oral, dailyReduced α-synuclein pathologyDecreased the accumulation of phosphorylated α-synuclein (pS129) and prevented dopaminergic cell loss.

Experimental Protocols

In Vitro Neuroprotection Assay

Objective: To assess the ability of LRRK2 inhibitors to protect neuronal cells from a neurotoxin.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Protocol:

  • Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with the LRRK2 inhibitor (e.g., MLi-2 at 1 µM) for 2 hours.

  • Toxin Induction: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the culture medium at a final concentration of 1 mM to induce neuronal apoptosis.

  • Incubation: Cells are incubated for 24 hours.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Apoptosis Assay: Apoptosis is quantified by measuring caspase-3 activity using a colorimetric assay kit.

In Vivo Neuroprotection Study (MPTP Model)

Objective: To evaluate the neuroprotective efficacy of LRRK2 inhibitors in a mouse model of Parkinson's disease.

Animal Model: C57BL/6 mice.

Protocol:

  • Acclimatization: Mice are acclimated for one week before the experiment.

  • Drug Administration: The LRRK2 inhibitor (e.g., MLi-2 at 30 mg/kg) or vehicle is administered orally once daily for 14 days.

  • Toxin Administration: On day 8, mice receive four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.

  • Behavioral Testing: Motor coordination is assessed using the rotarod test on day 14.

  • Tissue Collection and Analysis: On day 15, mice are euthanized, and brains are collected. The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in LRRK2-mediated neurodegeneration and a typical experimental workflow for evaluating neuroprotective compounds.

LRRK2_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 LRRK2 Mutant LRRK2 LRRK2->FADD LRRK2->Bax Apoptosis Apoptosis Caspase3->Apoptosis MK1468 This compound (LRRK2 Inhibitor) MK1468->LRRK2

Caption: LRRK2-mediated apoptotic signaling pathways.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo CellCulture Neuronal Cell Culture CompoundTreatment Treat with LRRK2 Inhibitor CellCulture->CompoundTreatment Toxin Induce Neurotoxicity CompoundTreatment->Toxin Assays Viability & Apoptosis Assays Toxin->Assays AnimalModel Parkinson's Disease Animal Model DrugAdmin Administer LRRK2 Inhibitor AnimalModel->DrugAdmin Behavior Behavioral Testing DrugAdmin->Behavior Histo Histological Analysis Behavior->Histo

Caption: Experimental workflow for neuroprotection studies.

Safety Operating Guide

Personal protective equipment for handling MK-1468

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of MK-1468, a potent and selective LRRK2 inhibitor. The following guidelines are intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for its operational handling and disposal.

Personal Protective Equipment (PPE)

While specific PPE requirements should always be confirmed with the latest Safety Data Sheet (SDS) for this compound, standard laboratory practices for handling potent, biologically active small molecules should be observed.

Recommended PPE:

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a fume hood for weighing and preparing stock solutions to minimize inhalation risk.To prevent inhalation of the compound, especially when in powdered form.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage Conditions:

Form Temperature Duration Additional Notes
Solid (as received) -20°CLong-termStore in a dry, dark location.
4°CShort-term
Stock Solutions -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Handling Procedures:

  • Preparation of Stock Solutions:

    • Perform all weighing and initial dilutions in a chemical fume hood to minimize inhalation exposure.

    • Use a calibrated analytical balance to accurately weigh the compound.

    • Consult the product datasheet for solubility information in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.

  • Use in Experiments:

    • When diluting stock solutions for experiments, work in a well-ventilated area or a biological safety cabinet, depending on the nature of the experiment.

    • Clearly label all vials and tubes containing this compound with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Disposal Guidelines:

Waste Type Disposal Method
Unused solid this compound Collect in a designated, sealed, and clearly labeled hazardous waste container.
Solutions containing this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated consumables (e.g., pipette tips, tubes, gloves) Dispose of as solid chemical waste in a designated, sealed, and clearly labeled container.

Experimental Protocol: In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 protein

  • LRRK2 substrate (e.g., a peptide substrate like LRRKtide or a protein substrate like Rab10)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • Add the LRRK2 enzyme to each well of a microplate, except for the no-enzyme control wells.

  • Add the serially diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for a predetermined time at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the LRRK2 substrate and ATP to all wells.

  • Incubate the plate at 30°C for the desired reaction time.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal on a microplate reader.

  • Calculate the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Serial Dilution add_inhibitor Add this compound/Vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare LRRK2 Enzyme Solution add_enzyme Add LRRK2 to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mix start_reaction Add Substrate/ATP prep_substrate->start_reaction add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Diagram of the in vitro LRRK2 kinase assay workflow.

LRRK2 Signaling Pathway

This compound is an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the LRRK2 signaling pathway is crucial for contextualizing the mechanism of action of this inhibitor. LRRK2 is a complex protein with both kinase and GTPase activity, and it is implicated in various cellular processes. Pathogenic mutations in LRRK2 are a common cause of familial Parkinson's disease.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2 LRRK2 Vesicular_Trafficking Vesicular Trafficking LRRK2->Vesicular_Trafficking Phosphorylates Rab GTPases Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function GTPases GTPases (e.g., Rab, Arf) GTPases->LRRK2 Activate Scaffold Scaffolding Proteins Scaffold->LRRK2 Localize MK1468 This compound MK1468->LRRK2 Inhibits Kinase Activity

Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。